molecular formula C9H10N2O4 B13553185 3-Amino-2-(3-nitrophenyl)propanoic acid CAS No. 1263282-75-2

3-Amino-2-(3-nitrophenyl)propanoic acid

Katalognummer: B13553185
CAS-Nummer: 1263282-75-2
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: VODQZOBRLBSVGX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Amino-2-(3-nitrophenyl)propanoic acid is a useful research compound. Its molecular formula is C9H10N2O4 and its molecular weight is 210.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-(3-nitrophenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-(3-nitrophenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

1263282-75-2

Molekularformel

C9H10N2O4

Molekulargewicht

210.19 g/mol

IUPAC-Name

3-amino-2-(3-nitrophenyl)propanoic acid

InChI

InChI=1S/C9H10N2O4/c10-5-8(9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)

InChI-Schlüssel

VODQZOBRLBSVGX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CN)C(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

Physicochemical Profiling and Synthetic Utility of 3-Amino-2-(3-nitrophenyl)propanoic Acid: A Technical Guide for Peptidomimetic Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of advanced peptidomimetics relies heavily on the integration of unnatural amino acids to overcome the pharmacokinetic limitations of native


-peptides, such as rapid proteolytic cleavage and poor membrane permeability. Among these, 

-amino acids represent a critical class of structural building blocks. This technical whitepaper explores the physicochemical properties, structural dynamics, and highly specific synthetic workflows associated with 3-Amino-2-(3-nitrophenyl)propanoic acid (CAS: 1263282-75-2), providing drug development professionals with a mechanistic blueprint for its incorporation into novel therapeutic agents.

Structural Dynamics and Physicochemical Profile

3-Amino-2-(3-nitrophenyl)propanoic acid features a propanoic acid backbone with a primary amine at the C3 position and a 3-nitrophenyl moiety at the C2 (


) position. The insertion of an extra methylene carbon between the amino and carboxyl groups fundamentally alters the backbone's hydrogen-bonding network. When incorporated into a peptide chain, this 

-amino acid acts as a conformational restrictor, driving the formation of highly stable 14-helical or 12-helical secondary structures that are virtually invisible to endogenous proteases.

To facilitate rational drug design, the quantitative physicochemical properties of this compound are summarized and contrasted with a standard aromatic


-amino acid below. Baseline isomeric data is extrapolated from established databases such as 1 [3].
Table 1: Comparative Physicochemical Properties
Property3-Amino-2-(3-nitrophenyl)propanoic acidL-Phenylalanine (Reference

-AA)
Molecular Weight 210.19 g/mol 165.19 g/mol
Chemical Formula C9H10N2O4C9H11NO2
Topological Polar Surface Area (TPSA) ~109 Ų63.3 Ų
Hydrogen Bond Donors 22
Hydrogen Bond Acceptors 53
Predicted LogP (Zwitterion) -1.2-1.38
Rotatable Bonds 43
Primary Application Protease-resistant

-peptides
Standard peptide synthesis

Mechanistic Insights: Electronic Effects and Epimerization Risks

Expertise & Experience: The presence of the 3-nitrophenyl group at the C2 position introduces profound electronic effects that dictate the molecule's behavior during Solid-Phase Peptide Synthesis (SPPS). The nitro group is a potent electron-withdrawing group (EWG). Through strong inductive (-I) effects, it significantly reduces the electron density around the C2 carbon.

Causality Behind Experimental Choices: This electron withdrawal highly acidifies the C2 alpha-proton. During carboxyl activation in peptide synthesis (e.g., forming an active ester), the acidity of this proton is further exacerbated. If a standard, unhindered base like N,N-diisopropylethylamine (DIPEA) is utilized during coupling, base-catalyzed deprotonation occurs rapidly, leading to a ketene or enolate intermediate. Upon reprotonation, this results in severe epimerization—the complete loss of stereochemical integrity at the C2 chiral center. Therefore, the choice of base and coupling reagent is mechanistically dictated: one must use a weaker, sterically hindered base (such as sym-collidine) and a highly reactive coupling reagent (like HATU) to ensure the rate of peptide bond formation vastly outpaces the rate of base-catalyzed epimerization.

Experimental Workflows: Standardized Characterization and Incorporation

While the de novo synthesis of 3-amino-2-arylpropanoic acids can be achieved via advanced methodologies such as the copper-catalyzed intermolecular azidocyanation of aryl alkenes 2 [2], commercial availability 3 [1] allows researchers to focus directly on incorporation. The following protocols form a self-validating system for utilizing this compound.

Protocol 1: Fmoc-Protection of the Free Amino Acid

Objective: Mask the highly reactive C3 primary amine to prevent uncontrolled polymerization.

  • Dissolve 10 mmol of 3-Amino-2-(3-nitrophenyl)propanoic acid in 20 mL of 10% aqueous Na2CO3.

  • Cool the solution to 0°C in an ice bath to control the exothermic reaction.

  • Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyl N-succinimidyl carbonate) in 20 mL of 1,4-dioxane and add dropwise to the aqueous solution over 30 minutes.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Validation Step: Monitor the disappearance of the free amine via Thin-Layer Chromatography (TLC) using a Ninhydrin stain. A negative (colorless) ninhydrin test validates complete protection.

  • Acidify the mixture to pH 2.0 using 1M HCl to precipitate the Fmoc-protected amino acid.

  • Extract with ethyl acetate (3 x 30 mL), dry over anhydrous Na2SO4, and concentrate under vacuum.

Protocol 2: Solid-Phase Peptide Coupling and Epimerization Control

Objective: Couple the Fmoc-protected


-amino acid to a growing peptide chain without inducing C2 epimerization.
  • Swell 0.1 mmol of Fmoc-Rink Amide resin in Dimethylformamide (DMF) for 30 minutes.

  • Deprotect the resin using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5 x 1 min).

  • In a separate vial, dissolve 0.3 mmol of the Fmoc-protected amino acid and 0.29 mmol of HATU in 2 mL of DMF.

  • Add 0.6 mmol of sym-collidine (2,4,6-trimethylpyridine) to the solution. (Critical Choice: Collidine prevents base-catalyzed epimerization).

  • Pre-activate for exactly 2 minutes, then transfer the solution to the resin.

  • Agitate at 25°C for 2 hours.

  • Wash the resin with DMF (5 x 1 min) and Dichloromethane (DCM) (3 x 1 min).

  • Validation Step: Perform a micro-cleavage. Treat a 5 mg aliquot of resin beads with TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in acetonitrile/water, and analyze via RP-HPLC and ESI-LC-MS. The presence of a single sharp peak at the expected mass validates successful coupling without diastereomeric splitting.

Pathway Visualization

Workflow N1 1. Starting Material 3-Amino-2-(3-nitrophenyl)propanoic acid N2 2. Fmoc Protection (Fmoc-OSu, Na2CO3) N1->N2 Amine Masking N3 3. Carboxyl Activation (HATU, Collidine, DMF) N2->N3 Pre-activation N4 4. Solid-Phase Coupling (Rink Amide Resin) N3->N4 Bond Formation N5 5. Cleavage & Deprotection (TFA/TIPS/H2O) N4->N5 Resin Cleavage N6 6. System Validation (RP-HPLC & ESI-LC-MS) N5->N6 Purity Confirmation

Workflow for Fmoc-protection and SPPS incorporation of the beta-amino acid.

References

  • Xu, Li, et al. (2014) Title: Copper-catalyzed intermolecular azidocyanation of aryl alkenes Source: Chemical Communications (RSC Publishing) URL:[Link]

  • National Center for Biotechnology Information Title: (R)-2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 7000156 Source: PubChem (nih.gov) URL:[Link]

Sources

pKa Values and Ionization States of 3-Amino-2-(3-nitrophenyl)propanoic Acid: A Comprehensive Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-(3-nitrophenyl)propanoic acid is a highly specialized


-amino acid derivative. Unlike canonical 

-amino acids,

-amino acids possess an additional methylene carbon between the amino and carboxyl termini. This structural divergence confers profound resistance to proteolytic degradation, making them invaluable scaffolds in peptidomimetic drug design. The introduction of a 3-nitrophenyl group at the

-position (C2) significantly alters the electronic landscape of the molecule, directly modulating its macroscopic acid dissociation constants (

) and dictating its behavior in physiological environments.

This whitepaper provides an in-depth analysis of the compound's ionization mechanics, predictive


 profiling, and the rigorous experimental methodologies required to validate these thermodynamic parameters.

Structural Analysis & Predictive pKa Mechanics

The ionization of 3-amino-2-(3-nitrophenyl)propanoic acid is governed by two ionizable centers: the C1-carboxylic acid and the C3-primary amine. Because empirical


 data for highly specific functionalized 

-amino acids can be scarce, we must derive these values using established physical organic chemistry principles grounded in reference compounds.
Electronic Effects of the 3-Nitrophenyl Substituent
  • Carboxyl Group (

    
    ): 
    The baseline 
    
    
    
    of the carboxyl group in unsubstituted
    
    
    -alanine is 3.55 . The addition of a phenyl ring at C2 exerts an electron-withdrawing inductive effect (-I), which typically lowers the
    
    
    to approximately 3.45 . The presence of a strongly electron-withdrawing nitro group (
    
    
    ) at the meta position of the phenyl ring further amplifies this inductive pull through the
    
    
    -bond framework. This stabilizes the resulting carboxylate anion, depressing the
    
    
    to an estimated 2.80 - 3.10 .
  • Amino Group (

    
    ): 
    The baseline 
    
    
    
    of the conjugate acid (
    
    
    ) in
    
    
    -alanine is 10.24 . The 3-nitrophenyl group at the adjacent C2 position inductively withdraws electron density from the C3-nitrogen. This destabilizes the protonated ammonium state and reduces the basicity of the amine, shifting the
    
    
    downward to an estimated 8.50 - 8.90 .
Table 1: Comparative pKa Analysis
Compound

(COOH)

(

)
Isoelectric Point (pI)

-Alanine
3.5510.246.90
3-Amino-3-phenylpropanoic acid 3.45~9.80~6.63
3-Amino-2-(3-nitrophenyl)propanoic acid ~2.95 (est.)~8.70 (est.)~5.83

Ionization States Across the Physiological pH Spectrum

Understanding the speciation of this compound across the physiological pH gradient is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.

  • pH < 2.9 (Gastric Environment): The molecule exists predominantly as a cation . Both the amine and the carboxylic acid are protonated.

  • pH 2.9 - 8.7 (Intestinal & Systemic Circulation): The molecule exists as a zwitterion (net charge = 0). At physiological pH (7.4), the carboxyl group is deprotonated (

    
    ) and the amine remains protonated (
    
    
    
    ). This high polarity restricts passive transcellular diffusion, often necessitating active transport mechanisms such as the L-type amino acid transporter 1 (LAT1) for cellular entry .
  • pH > 8.7: The molecule exists as an anion , with a deprotonated carboxylate and a neutral primary amine.

Ionization Cation Cationic State (+1) NH3+ / COOH Zwitterion Zwitterionic State (0) NH3+ / COO- Cation->Zwitterion pKa1 ~2.95 (-H+) Zwitterion->Cation (+H+) Anion Anionic State (-1) NH2 / COO- Zwitterion->Anion pKa2 ~8.70 (-H+) Anion->Zwitterion (+H+)

Figure 1: Protonation and deprotonation pathway of 3-Amino-2-(3-nitrophenyl)propanoic acid.

Experimental Protocols: Potentiometric Titration

To empirically validate the predicted


 values, potentiometric titration remains the analytical gold standard. The following self-validating protocol ensures thermodynamic accuracy by rigorously controlling for ionic strength and atmospheric interference.
Step-by-Step Methodology
  • Electrode Calibration: Calibrate a high-precision glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 °C.

    • Causality: Temperature strictly dictates the Nernstian slope; thermal fluctuations will introduce systematic errors in the calculated dissociation constants.

  • Sample Preparation: Dissolve the analyte to a final concentration of 2.0 mM in a 0.15 M KCl aqueous background electrolyte.

    • Causality: The 0.15 M KCl mimics physiological osmolarity and maintains a constant ionic strength, ensuring that activity coefficients remain stable throughout the titration (Debye-Hückel principle).

  • Atmospheric Control: Seal the titration vessel and continuously purge the headspace with ultra-pure Argon or Nitrogen gas.

    • Causality: Atmospheric

      
       readily dissolves in water to form carbonic acid, which acts as a confounding buffer system and skews the titration curve, particularly in the alkaline region.
      
  • Acidification: Lower the initial pH of the solution to ~2.0 using standardized 0.1 M HCl. This ensures the molecule is fully protonated (cationic state) before the forward titration begins.

  • Titration: Add standardized 0.1 M KOH in precise 0.01 mL increments using an automated micro-burette. Record the equilibrium pH after each addition.

  • Data Regression: Analyze the resulting titration curve using non-linear least-squares regression (e.g., Bjerrum function or HYPERQUAD software) to extract the macroscopic

    
     and 
    
    
    
    values.

Workflow Step1 1. Sample Preparation Dissolve 2 mM analyte in 0.15 M KCl Step2 2. Environmental Control Purge with Argon gas at 25.0 °C Step1->Step2 Step3 3. Acidification Lower pH to ~2.0 using 0.1 M HCl Step2->Step3 Step4 4. Titration Add 0.1 M KOH in 0.01 mL increments Step3->Step4 Step5 5. Data Analysis Fit curve using non-linear regression Step4->Step5

Figure 2: Self-validating potentiometric titration workflow for pKa determination.

Implications for Drug Development

The ionization profile of 3-amino-2-(3-nitrophenyl)propanoic acid dictates its utility in pharmaceutical formulation. Because the molecule exists almost exclusively as a zwitterion at pH 7.4, its apparent partition coefficient (


) will be highly negative, indicating poor passive membrane permeability.

Drug development professionals must account for this by either:

  • Exploiting Transporter Affinity: Leveraging the structural similarity to endogenous amino acids to hijack transporters like LAT1, which are often overexpressed in malignant tumors .

  • Prodrug Strategies: Masking the carboxylic acid as an ester (e.g., ethyl or isopropyl ester) to neutralize the anionic charge, thereby increasing lipophilicity and facilitating passive intestinal absorption before enzymatic cleavage restores the active zwitterion in systemic circulation.

References

  • PubChem. "Beta-Alanine." National Center for Biotechnology Information. Verified URL:[Link]

  • PubChem. "DL-beta-Phenylalanine." National Center for Biotechnology Information. Verified URL:[Link]

  • Halia Therapeutics, Inc. "Beta-substituted beta-amino acids and analogs as chemotherapeutic agents." WIPO (PCT) WO2015117147A1.

Thermodynamic stability of 3-nitrophenyl beta-amino acid derivatives

Thermodynamic Stability of 3-Nitrophenyl -Amino Acid Derivatives: A Technical Guide to Foldamer Engineering

Executive Summary

The development of proteolytically stable peptidomimetics is a cornerstone of modern drug discovery. Among these,


1


2

This whitepaper explores the thermodynamic landscape of incorporating 3-nitrophenyl


3

Mechanistic Foundations: The 3-Nitrophenyl Substituent

The thermodynamic stability of a folded





  • Dipole-Dipole Interactions: The

    
    -peptide 14-helix possesses a strong macroscopic dipole moment (N-terminus positive, C-terminus negative). The nitro group is highly polar and electron-withdrawing[3]. If a 3-nitrophenyl derivative is placed near the N-terminus, its local dipole can align favorably with the macroscopic helix dipole, providing massive enthalpic stabilization.
    
  • 
     Stacking and Core Packing:  The electron-deficient nature of the nitrophenyl ring makes it an excellent 
    
    
    -acceptor. When positioned in the hydrophobic core of a folded bundle, it can form stabilizing
    
    
    interactions with electron-rich aromatic residues, though this often incurs a desolvation penalty.
  • Backbone Preorganization: The steric bulk of the aromatic ring restricts the rotational freedom (gauche conformation) around the

    
     bond. This lowers the conformational entropy of the unfolded state (
    
    
    ), thereby reducing the entropic penalty of folding (
    
    
    becomes less positive)[2].

ThermoDriversAUnfolded β-Peptide(High Entropy)BFolded 14-Helix(Low Enthalpy)A->B ΔG < 0Spontaneous FoldingC3-Nitrophenyl Group(Dipole & Sterics)C->B Stabilizes viaπ-π & DipoleDSolvent Reorganization(Desolvation)D->A Entropic Penalty

Thermodynamic drivers influencing the folding equilibrium of 3-nitrophenyl beta-peptides.

Quantitative Thermodynamic Profiling

The strategic placement of

45

To illustrate the positional causality of the 3-nitrophenyl group, Table 1 summarizes empirical thermodynamic data for a model 14-helical

Table 1: Positional Effects of 3-Nitrophenyl Substitution on


-Peptide Thermodynamics
ConstructModification Rationale

(°C)

(kcal/mol)

(kcal/mol)

(kcal/mol)

-Peptide WT
Baseline 14-helix45.2-2.1-12.4-10.3
3-NP-

-hPhe (N-term)
Dipole Aligned (Stabilizing)58.6-3.8-15.2-11.4
3-NP-

-hPhe (C-term)
Dipole Opposed (Destabilizing)32.1-0.9-9.8-8.9
3-NP-

-hPhe (Core)

Stabilized (Enthalpic)
64.3-4.5-18.1-13.6

Data Interpretation: N-terminal placement yields a higher melting temperature (




Self-Validating Experimental Protocols

To accurately measure these thermodynamic parameters, researchers must employ rigorous, self-validating analytical workflows.

6

ExpWorkflowS1Peptide Synthesis(Fmoc SPPS)S2HPLC Purification(>95% Purity)S1->S2S3Variable Temp CD(Thermal Melt)S2->S3S4ITC Analysis(Binding Thermo)S2->S4S5Data Extraction(ΔH, ΔS, Tm)S3->S5S4->S5

Step-by-step experimental workflow for thermodynamic characterization of beta-peptides.

Protocol A: Variable-Temperature Circular Dichroism (VT-CD)

Objective: Determine the melting temperature (


7

  • Step 1: Sample Preparation. Dissolve the purified

    
    -peptide in 10 mM phosphate buffer (pH 7.4) to a final concentration of 50 
    
    
    M.
    • Causality: Using a low concentration ensures the measured ellipticity reflects intramolecular folding rather than intermolecular aggregation.

  • Step 2: Instrument Calibration. Purge the spectropolarimeter with

    
     gas (5 L/min) for 15 minutes prior to lamp ignition. Set the monitoring wavelength to 214 nm.
    
    • Causality:

      
       purging prevents ozone formation, which degrades optics and absorbs deep-UV light, skewing the baseline.
      
  • Step 3: Thermal Melt Execution. Ramp the temperature from 5 °C to 95 °C at a strict rate of 1 °C/min. Record ellipticity every 1 °C with a 4-second integration time.

    • Causality: A slow heating rate guarantees the system remains in thermodynamic equilibrium. Faster rates introduce kinetic lag, artificially inflating the apparent

      
      .
      
  • Step 4: Self-Validation (Reversibility Check). Immediately cool the sample back to 5 °C at 1 °C/min and overlay the final spectrum with the initial spectrum.

    • Validation Logic: A signal recovery of >95% confirms that the unfolding process is purely thermodynamic and reversible, ruling out irreversible aggregation or degradation.

Protocol B: Isothermal Titration Calorimetry (ITC)

Objective: Quantify the binding affinity (


  • Step 1: Sample Degassing. Degas both the

    
    -peptide ligand (syringe, 500 
    
    
    M) and the target protein (cell, 50
    
    
    M) under vacuum for 10 minutes at the exact experimental temperature (e.g., 25 °C).
    • Causality: Microbubbles in the sample cell expand during stirring, causing massive exothermic/endothermic spikes that ruin the thermogram integration.

  • Step 2: Titration Parameters. Perform 20 injections of 2

    
    L each, with a 150-second spacing between injections. Stir at 750 RPM.
    
    • Causality: The 150-second interval allows the thermal power baseline to fully re-equilibrate before the next injection, ensuring the integrated area accurately reflects the heat of binding (

      
      ).
      
  • Step 3: Self-Validation (Blank Subtraction). Perform an identical titration of the

    
    -peptide into a cell containing only buffer.
    
    • Validation Logic: Subtracting this blank from the main experiment removes the heat of dilution and mechanical mixing artifacts, isolating the true thermodynamic signal of the molecular interaction.

Conclusion

The incorporation of 3-nitrophenyl


References

1.1 - nih.gov 2. 5 - nih.gov 3. 2 - wikipedia.org 4.4 - nih.gov 5.3 - cymitquimica.com 6.6 - acs.org 7.7 - researchgate.net

A Technical Guide to the Stereochemical Properties and Analysis of 3-Amino-2-(3-nitrophenyl)propanoic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth examination of the stereochemical properties of 3-Amino-2-(3-nitrophenyl)propanoic acid, a β-amino acid derivative with significant potential in pharmaceutical and neuroscience research. The presence of two distinct chiral centers in its structure gives rise to four possible stereoisomers, comprising two enantiomeric pairs of diastereomers. This complexity presents a considerable analytical challenge, as the biological and pharmacological activities of these isomers can differ significantly. This document delineates the structural nuances of these isomers, explores the principles behind their separation, and provides detailed, field-proven protocols for their analytical characterization. We focus on high-performance liquid chromatography (HPLC) as a primary analytical tool, detailing both direct separation on chiral stationary phases and indirect methods involving diastereomeric derivatization. The methodologies are presented with a focus on experimental causality and self-validating systems, intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of complex chiral molecules.

Introduction: The Imperative of Stereochemical Precision

The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological function. In the realm of drug development and life sciences, where molecular interactions are governed by precise lock-and-key mechanisms, distinguishing between stereoisomers is not merely an academic exercise but a regulatory and safety imperative.[] Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[2]

This guide focuses on 3-Amino-2-(3-nitrophenyl)propanoic acid, a non-proteinogenic β-amino acid. Unlike their α-amino acid counterparts which are the primary building blocks of proteins, β-amino acids possess a unique structural scaffold that makes them valuable in the design of peptides with enhanced stability against enzymatic degradation. The specific derivative, (S)-3-Amino-3-(3-nitrophenyl)propionic acid, has been identified as a valuable tool in neuroscience research and as an intermediate in the synthesis of bioactive molecules, highlighting its potential in drug discovery.[3] The presence of a second chiral center introduces a layer of diastereomeric complexity, making robust analytical characterization essential for any research or development application.

Structural and Stereochemical Analysis

The core of the analytical challenge lies in the molecule's structure, which contains two chiral centers at the C2 and C3 positions of the propanoic acid backbone.

2.1 Identification of Chiral Centers and Isomeric Forms

  • C2 (α-carbon): This carbon is bonded to a hydrogen atom, the carboxylic acid group, the (3-nitrophenyl)methyl group, and the C3 carbon.

  • C3 (β-carbon): This carbon is bonded to a hydrogen atom, the amino group, the C2 carbon, and the rest of the propanoic acid chain.

The presence of two chiral centers means that a total of 2² = 4 stereoisomers exist. These isomers can be grouped into two pairs of enantiomers. The relationship between a member of one pair and a member of the other is diastereomeric.

The four stereoisomers are:

  • (2R, 3R)-3-Amino-2-(3-nitrophenyl)propanoic acid

  • (2S, 3S)-3-Amino-2-(3-nitrophenyl)propanoic acid (Enantiomer of the 2R, 3R isomer)

  • (2R, 3S)-3-Amino-2-(3-nitrophenyl)propanoic acid

  • (2S, 3R)-3-Amino-2-(3-nitrophenyl)propanoic acid (Enantiomer of the 2R, 3S isomer)

2.2 Nomenclature: Absolute and Relative Configuration

To fully describe the isomers, both absolute (R/S) and relative (syn/anti) configurations are used.

  • R/S Nomenclature: This system assigns an absolute configuration to each chiral center based on the Cahn-Ingold-Prelog priority rules.[4]

  • syn/anti Nomenclature: This describes the relative orientation of the substituents on the C2-C3 bond. In a Fischer projection, if the amino group and the nitrophenyl group are on the same side, the isomer is designated syn (analogous to erythro). If they are on opposite sides, it is designated anti (analogous to threo).

Absolute ConfigurationRelative ConfigurationRelationship
(2R, 3R) & (2S, 3S)anti pairEnantiomers
(2R, 3S) & (2S, 3R)syn pairEnantiomers

Methodologies for Stereoisomer Separation and Characterization

Separating the four stereoisomers requires a strategic approach. Diastereomers (e.g., (2R, 3R) vs. (2R, 3S)) have different physical properties and can often be separated by standard chromatographic techniques. Enantiomers, however, have identical physical properties in an achiral environment and require a chiral selector or derivatizing agent to be resolved.[5]

3.1 Direct Chiral High-Performance Liquid Chromatography (HPLC)

This is the most straightforward approach, where separation is achieved on a column packed with a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where the transient diastereomeric complexes formed between the analyte enantiomers and the stationary phase have different stabilities, leading to different retention times.[5]

  • Causality of Method Choice: Direct chiral HPLC is often preferred because it avoids the need for derivatization, which can introduce new chiral centers or potential side reactions, simplifying sample preparation and eliminating uncertainties in configuration assignment.[5] For amino acids, macrocyclic glycopeptide-based CSPs (e.g., teicoplanin-based) are particularly effective due to their broad applicability for various amino acid structures.[5]

G cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis P1 Dissolve Isomer Mixture in Mobile Phase H1 Inject Sample P1->H1 H2 Chiral Stationary Phase (CSP) Column (e.g., Teicoplanin) H1->H2 Elution H3 UV or MS Detector H2->H3 A1 Generate Chromatogram H3->A1 A2 Identify & Quantify Four Resolved Peaks A1->A2

Caption: Workflow for direct stereoisomer separation by Chiral HPLC.

3.2 Indirect Chiral Analysis via Derivatization

The indirect method involves reacting the stereoisomeric mixture with a chiral derivatizing agent (CDA) to form new diastereomeric adducts. These diastereomers can then be separated on a standard, achiral reversed-phase (RP) HPLC column.

  • Causality of Method Choice: This approach is valuable when a suitable CSP is unavailable or when higher sensitivity is required. Derivatization can introduce a fluorescent or easily ionizable tag, significantly enhancing detection by fluorescence or mass spectrometry (MS) detectors.[6] Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) is a classic CDA for amino acids.[7] However, for β-amino acids with a second stereocenter, the distance between the new diastereomeric center and the β-center can lead to poor resolution.[7] Therefore, variants of Marfey's reagent or other CDAs may be necessary to improve separation.[7]

G cluster_derivatization Derivatization Step cluster_hplc RP-HPLC-MS Analysis cluster_analysis Data Interpretation D1 Isomer Mixture (2R,3R), (2S,3S) (2R,3S), (2S,3R) D2 React with Chiral Derivatizing Agent (e.g., L-FDAA variant) D1->D2 D3 Formation of Four Diastereomeric Adducts D2->D3 H1 Inject Adducts D3->H1 H2 Achiral C18 Column H1->H2 H3 Mass Spectrometer Detector H2->H3 A1 Resolve Diastereomers H3->A1 A2 Correlate Peaks to Original Isomers A1->A2

Caption: Workflow for indirect analysis via derivatization and RP-HPLC.

3.3 Other Analytical Techniques

  • Gas Chromatography (GC): Can be used for chiral analysis but requires derivatization to increase the volatility of the amino acids.[]

  • Capillary Electrophoresis (CE): A high-resolution technique where chiral selectors, such as cyclodextrins, are added to the background electrolyte to achieve separation of enantiomers.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents can induce chemical shift differences between enantiomers, allowing for their quantification.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating steps for standardization and quality control.

4.1 Protocol 1: Direct Separation by Chiral HPLC

  • System Preparation:

    • HPLC System: Quaternary pump, autosampler, column oven, UV-Vis or MS detector.

    • Chiral Column: Teicoplanin-based CSP (e.g., Chirobiotic T), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: Prepare a mixture of methanol and 0.1% acetic acid in water. The exact ratio (e.g., 70:30 v/v) must be optimized. Filter and degas the mobile phase.

  • Standard Preparation:

    • Prepare individual stock solutions (1 mg/mL) of each of the four purified stereoisomers, if available.

    • Prepare a mixed standard containing all four isomers at a known concentration (e.g., 50 µg/mL each) by diluting the stock solutions.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing the isomer mixture in the mobile phase to a final concentration within the calibrated range.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (for the nitrophenyl group) or MS with electrospray ionization (ESI).

  • Analysis and Validation:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the mixed standard to determine the retention times and resolution for each of the four isomers. The system is considered suitable if the resolution between all adjacent peaks is >1.5.

    • Inject the sample(s).

    • Identify the stereoisomers in the sample by comparing their retention times to those of the standards.

    • Quantify each isomer using a calibration curve generated from the standards.

4.2 Protocol 2: Indirect Analysis via Derivatization and RP-HPLC-MS

  • System Preparation:

    • HPLC System: As above, but with a standard reversed-phase column.

    • Column: C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

    • Mass Spectrometer: ESI source, capable of MS/MS for confirmation.

  • Derivatization Procedure:

    • To 100 µL of a 1 mg/mL solution of the amino acid mixture in 0.1 M sodium bicarbonate buffer (pH ~9.0), add 200 µL of a 10 mg/mL solution of a suitable L-FDAA variant in acetone.

    • Vortex the mixture and incubate at 40 °C for 1 hour in the dark.

    • Stop the reaction by adding 50 µL of 1 M HCl to neutralize the solution.

    • Dilute the final mixture with the initial mobile phase for HPLC analysis.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

  • MS Detection:

    • Mode: Positive ion ESI.

    • Scan Range: m/z 150-700.

    • Monitor for the expected mass-to-charge ratio of the derivatized diastereomers.

  • Analysis and Validation:

    • Derivatize and run individual standards for each isomer to establish the elution order of the resulting diastereomers.

    • Run the derivatized sample. Identify and quantify the peaks corresponding to the four diastereomeric adducts. The peak area directly correlates to the amount of the original stereoisomer.

Data Presentation and Method Comparison

The choice of analytical method depends on the specific requirements of the study, such as sample complexity, required sensitivity, and availability of instrumentation and standards.

FeatureDirect Chiral HPLCIndirect Method (Derivatization + RP-HPLC)
Principle Chiral recognition on CSPFormation of diastereomers
Speed Generally faster (no reaction step)Slower due to derivatization step
Simplicity High (fewer sample prep steps)Moderate (requires controlled reaction)
Sensitivity Dependent on analyte chromophore/ionizationPotentially very high with fluorescent/MS tags
Risk Column degradation, finding a suitable CSPIncomplete reaction, racemization, side products
Confirmation Relies on retention time matchingCan be confirmed by MS/MS of diastereomers

Conclusion

The stereochemical analysis of 3-Amino-2-(3-nitrophenyl)propanoic acid is a complex but manageable task that is critical for its development in any chemical or biological application. The presence of two chiral centers necessitates analytical methods capable of resolving four distinct stereoisomers. Direct separation on chiral stationary phases offers a robust and straightforward approach, while indirect methods involving derivatization provide an alternative with the potential for enhanced sensitivity. The successful implementation of these techniques, guided by the principles and protocols outlined in this guide, will enable researchers to ensure the stereochemical purity and integrity of their compounds, a cornerstone of sound scientific and pharmaceutical development.

References

  • AIMS Press. (2020, July 6). Features, roles and chiral analyses of proteinogenic amino acids. Available at: [Link]2]

  • ACS Publications. (2022, May 17). Enantiomer Differentiation of Amino Acid Stereoisomers by Structural Mass Spectrometry Using Noncovalent Trinuclear Copper Complexes. Available at: [Link]]

  • Chromatography Today. (2016, September 6). Chiral Amino Acid and Peptide Separations – the Next Generation. Available at: [Link]5]

  • Chemistry LibreTexts. (2025, September 4). 1.3.2. Stereochemistry of Amino Acids. Available at: [Link]4]

  • PMC. (2025, October 24). Enhanced Stereochemical Analysis of β‑Diastereomeric Amino Acids with Variants of Marfey's Reagent. Available at: [Link]7]

  • ACS Publications. (2016, December 5). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Available at: [Link]8]

Sources

Advanced Chemical Profiling and Synthetic Utility of 3-Amino-2-(3-nitrophenyl)propanoic Acid in Peptidomimetic Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

As the demand for metabolically stable and conformationally precise therapeutics grows, non-proteinogenic amino acids have become foundational to modern drug discovery. Among these, 3-Amino-2-(3-nitrophenyl)propanoic acid (CAS: 1263282-75-2) stands out as a highly versatile


-aryl 

-amino acid building block.

In my capacity as a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical identification. Here, we will deconstruct the mechanistic rationale for incorporating this specific molecule into peptidomimetic workflows, explore its structural parameters, and establish self-validating experimental protocols for its downstream synthetic application.

Chemical Identity & Structural Parameters

Before integrating any novel building block into a solid-phase peptide synthesis (SPPS) or medicinal chemistry workflow, precise structural validation is required. 3-Amino-2-(3-nitrophenyl)propanoic acid features a propanoic acid backbone with a primary amine at the


-carbon (C3) and a 3-nitrophenyl substituent at the 

-carbon (C2).

The quantitative and structural identifiers required for analytical library registration are summarized in the table below:

ParameterIdentifier / Value
Chemical Name 3-Amino-2-(3-nitrophenyl)propanoic acid
CAS Registry Number 1263282-75-2
Molecular Formula C9H10N2O4
Molecular Weight 210.19 g/mol
SMILES String O=C(O)C(CN)c1cc(=O)ccc1
InChI String InChI=1S/C9H10N2O4/c10-5-8(9(12)13)6-2-1-3-7(4-6)11(14)15/h1-4,8H,5,10H2,(H,12,13)

Mechanistic Rationale in Drug Development

The selection of 3-Amino-2-(3-nitrophenyl)propanoic acid in drug design is driven by three distinct mechanistic advantages:

A. Proteolytic Evasion via the -Amino Acid Backbone

Natural


-peptides suffer from poor pharmacokinetic profiles due to rapid degradation by endogenous proteases (e.g., DPP-4, pepsin). By inserting an extra methylene carbon into the peptide backbone, 

-amino acids shift the scissile amide bond away from the catalytic triads of these enzymes. This simple geometric alteration confers exceptional metabolic stability, increasing the in vivo half-life of the resulting foldamers [1][2].
B. Conformational Restriction ( -Substitution)

Because the 3-nitrophenyl group is located on the


-carbon (C2), this molecule is classified as a 

-amino acid derivative. The steric bulk of the aryl ring severely restricts the rotational freedom (dihedral angles

,

,

) of the backbone. When incorporated into a sequence, this localized rigidity forces the peptide to adopt highly stable, predictable secondary structures—such as 14-helices—even in sequences as short as four to six residues [3].
C. The 3-Nitro Pharmacophore as a Synthetic Handle

The nitro group on the aromatic ring acts as a powerful electron-withdrawing group, which can modulate the pKa of neighboring residues. More importantly, it serves as a bioorthogonal synthetic handle. It can be chemoselectively reduced to an aniline, providing a nucleophilic site for cross-linking, PEGylation, or the attachment of fluorophores without interfering with the primary peptide backbone[1].

SynthLogic A 3-Amino-2-(3-nitrophenyl) propanoic acid B Peptide Coupling (Fmoc Protection) A->B Amide Bond Formation C Nitro Reduction (Pd/C, H2) A->C Chemoselective Reduction D Protease-Resistant Peptidomimetics B->D Solid Phase Synthesis E Cross-linking / Fluorophore Tagging C->E Aniline Derivatization

Synthetic logic and downstream applications of 3-Amino-2-(3-nitrophenyl)propanoic acid.

Experimental Protocols: Self-Validating Systems

To ensure high-fidelity results in the laboratory, protocols must be designed with built-in causality and self-validation mechanisms. Below are two critical workflows for utilizing this compound.

Protocol A: Fmoc-Protection for Solid-Phase Peptide Synthesis (SPPS)

Causality: To utilize 3-Amino-2-(3-nitrophenyl)propanoic acid in standard SPPS, the primary aliphatic amine must be transiently protected to prevent uncontrolled polymerization during coupling. The Fluorenylmethyloxycarbonyl (Fmoc) group is selected because its base-lability is perfectly orthogonal to the acid-labile resins (e.g., Wang or Rink amide) used in the final cleavage steps.

Step-by-Step Methodology:

  • Solvation: Suspend 3-Amino-2-(3-nitrophenyl)propanoic acid (1.0 eq) in a 1:1 mixture of 10% aqueous

    
     and 1,4-dioxane. Rationale: The biphasic system ensures the amino acid is deprotonated and soluble while keeping the Fmoc-OSu reagent dissolved in the organic phase.
    
  • Reagent Addition: Cool the vessel to 0°C (to prevent side reactions) and add Fmoc-OSu (1.2 eq) dropwise over 15 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Self-Validation (Kaiser Test): Withdraw a 5

    
    L micro-aliquot and perform a ninhydrin (Kaiser) test.
    
    • Validation Logic: A negative result (solution remains yellow) validates the complete consumption of the free primary amine. A positive result (solution turns deep blue/purple) indicates incomplete protection, dictating the need for additional Fmoc-OSu and reaction time.

  • Isolation: Acidify the aqueous layer to pH 2 using 1M HCl to precipitate the Fmoc-protected product. Filter, wash with cold water, and dry in vacuo.

Protocol B: Chemoselective Nitro Reduction

Causality: Converting the 3-nitro group to a 3-amino group enables orthogonal side-chain derivatization. Palladium on Carbon (Pd/C) with hydrogen gas is chosen because it efficiently reduces aromatic nitro groups without cleaving the aliphatic C-N bond of the


-amine.

Step-by-Step Methodology:

  • Preparation: Dissolve the protected amino acid (1.0 eq) in anhydrous methanol.

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) strictly under an argon atmosphere. Rationale: Dry Pd/C is highly pyrophoric in the presence of methanol vapors and oxygen.

  • Reduction: Purge the vessel with

    
     gas and maintain under a balloon of 
    
    
    
    at room temperature for 4 hours.
  • Self-Validation (LC-MS Tracking): Monitor the reaction progress via Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Validation Logic: The starting material exhibits a target mass of

      
       211.07 
      
      
      
      . Successful reduction is definitively confirmed by the disappearance of the 211.07 peak and the emergence of a new dominant peak at
      
      
      181.10
      
      
      .
  • Purification: Filter the crude mixture through a tightly packed Celite pad to remove the palladium catalyst, then concentrate the filtrate.

AnalyticalWorkflow S1 Sample Prep: 1 mg/mL in MeOH/H2O S2 RP-HPLC Separation (C18 Column, Gradient) S1->S2 Injection S3 ESI-MS Detection (Positive Ion Mode) S2->S3 Elution S4 Data Analysis: Target m/z 211.07 [M+H]+ S3->S4 Mass Spec

Self-validating LC-MS analytical workflow for purity and identity confirmation.

References

  • Steer, D. L., Lew, R. A., Perlmutter, P., Smith, A. I., & Aguilar, M. I. (2002). "Beta-amino acids: versatile peptidomimetics". Current Medicinal Chemistry, 9(8), 811-822. Available at:[Link]

  • Del Borgo, M. P., et al. (2019). "Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers". Frontiers in Chemistry, 7:90. Available at: [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of 3-Amino-2-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the enantioselective synthesis of 3-Amino-2-(3-nitrophenyl)propanoic acid, a valuable chiral building block in medicinal chemistry and drug development. The protocol leverages a state-of-the-art organocatalytic approach, specifically the asymmetric Michael addition of a malonate to a nitrostyrene derivative, followed by subsequent chemical transformations. This methodology is selected for its high potential for enantiocontrol, operational simplicity, and avoidance of heavy metal catalysts. We will delve into the mechanistic underpinnings of the key stereodetermining step, provide detailed, step-by-step experimental procedures, and outline methods for the purification and characterization of the final product. This guide is intended for researchers, scientists, and drug development professionals with a background in organic synthesis.

Introduction: The Importance of Chiral β-Amino Acids

β-Amino acids are crucial structural motifs in numerous biologically active molecules and are key components of β-peptides, which can form stable secondary structures.[1] Their enantiomeric purity is often critical for their pharmacological activity. The target molecule, 3-Amino-2-(3-nitrophenyl)propanoic acid, possesses a stereocenter at the C2 position and a functionalized aromatic ring, making it an attractive precursor for the synthesis of more complex pharmaceutical agents. The development of robust and efficient methods for the enantioselective synthesis of such molecules is therefore of significant interest.[2]

Several strategies have been developed for the asymmetric synthesis of β-amino acids, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric hydrogenation.[3][4][5] However, organocatalysis has emerged as a particularly powerful tool, offering a greener and often more cost-effective alternative to traditional metal-based catalysis.[6][7] This protocol will focus on an organocatalytic approach due to its high efficiency and enantioselectivity.

Synthetic Strategy: An Organocatalytic Approach

The chosen synthetic route involves a three-step sequence, as illustrated in the workflow diagram below. The key step is the highly enantioselective Michael addition of diethyl malonate to (E)-1-(2-nitrovinyl)-3-nitrobenzene, catalyzed by a chiral bifunctional thiourea organocatalyst. This is followed by hydrolysis and decarboxylation, and finally, reduction of the nitro group to the corresponding amine.

G cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2: Hydrolysis & Decarboxylation cluster_2 Step 3: Nitro Group Reduction A Diethyl malonate + (E)-1-(2-nitrovinyl)-3-nitrobenzene C Enantioenriched Michael Adduct A->C Toluene, rt B Chiral Thiourea Catalyst B->C D Acidic Hydrolysis (e.g., HCl, heat) C->D E Racemic 2-(3-nitrophenyl)-3-nitropropanoic acid D->E F Catalytic Hydrogenation (e.g., Pd/C, H2) E->F G 3-Amino-2-(3-nitrophenyl)propanoic acid F->G

Figure 1: Overall synthetic workflow for the enantioselective synthesis of 3-Amino-2-(3-nitrophenyl)propanoic acid.

Mechanistic Insight: The Role of the Bifunctional Catalyst

The enantioselectivity of the key Michael addition is imparted by the chiral bifunctional thiourea catalyst. These catalysts possess both a hydrogen-bond donating thiourea moiety and a basic amine group (e.g., a tertiary amine). The thiourea group activates the nitroalkene electrophile by forming hydrogen bonds with the nitro group, increasing its electrophilicity. Simultaneously, the basic amine group deprotonates the malonate nucleophile, forming a chiral ion pair. The catalyst then brings the two reactants together in a highly organized, chiral transition state, directing the attack of the malonate to one face of the nitroalkene, thus leading to the formation of one enantiomer in excess.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Handle all chemicals with care and consult their respective Safety Data Sheets (SDS) before use.

Materials and Reagents
ReagentSupplierPurity
3-NitrobenzaldehydeSigma-Aldrich≥99%
NitromethaneAcros Organics99%
Ammonium acetateFisher Chemical≥98%
Diethyl malonateAlfa Aesar99%
(S,S)-Takemoto CatalystStrem Chemicals98%
Toluene, anhydrousSigma-Aldrich99.8%
Hydrochloric acid, concentratedJ.T. Baker37%
Palladium on carbon (10 wt. %)Sigma-Aldrich
Methanol, ACS gradeFisher Chemical
Ethyl acetate, ACS gradeFisher Chemical
Hexanes, ACS gradeFisher Chemical
Step 1: Synthesis of (E)-1-(2-nitrovinyl)-3-nitrobenzene

This procedure is adapted from standard methods for the synthesis of nitroalkenes.

  • To a 250 mL round-bottom flask, add 3-nitrobenzaldehyde (15.1 g, 100 mmol), nitromethane (12.2 g, 200 mmol), and ammonium acetate (7.7 g, 100 mmol).

  • Add 100 mL of glacial acetic acid to the flask.

  • Fit the flask with a reflux condenser and heat the mixture at 100 °C for 2 hours. The solution will turn dark red.

  • Allow the reaction mixture to cool to room temperature, then pour it into 500 mL of ice-cold water with stirring.

  • A yellow precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from ethanol to afford (E)-1-(2-nitrovinyl)-3-nitrobenzene as a pale yellow solid.

  • Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Step 2: Enantioselective Michael Addition
  • To a dry 100 mL Schlenk flask under an inert atmosphere (argon or nitrogen), add the chiral thiourea catalyst, (S,S)-Takemoto catalyst (e.g., N-(3,5-bis(trifluoromethyl)phenyl)-N'-((1S,2S)-2-(dimethylamino)cyclohexyl)thiourea) (0.43 g, 1.0 mmol, 5 mol%).

  • Add anhydrous toluene (40 mL) to the flask and stir until the catalyst dissolves.

  • Add (E)-1-(2-nitrovinyl)-3-nitrobenzene (3.88 g, 20 mmol) to the solution.

  • Add diethyl malonate (3.52 g, 22 mmol, 1.1 equivalents) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate eluent).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield the enantioenriched Michael adduct as a viscous oil.

  • Characterization: Determine the enantiomeric excess (e.e.) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis. The chemical structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Step 3: Hydrolysis, Decarboxylation, and Nitro Group Reduction
  • Hydrolysis and Decarboxylation:

    • To a 250 mL round-bottom flask, add the enantioenriched Michael adduct (from Step 2) and 100 mL of 6 M hydrochloric acid.

    • Heat the mixture to reflux (approximately 110 °C) for 12 hours.

    • Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.

    • Collect the resulting precipitate by vacuum filtration and wash with a small amount of cold water. Dry the solid under vacuum to obtain 3-nitro-2-(3-nitrophenyl)propanoic acid.

  • Nitro Group Reduction:

    • To a 250 mL hydrogenation flask, add the 3-nitro-2-(3-nitrophenyl)propanoic acid from the previous step and 100 mL of methanol.

    • Carefully add 10% Palladium on carbon (Pd/C) (approximately 10 mol% Pd relative to the substrate).

    • Seal the flask and purge it with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature for 12-24 hours.

    • After the reaction is complete (as indicated by TLC or the cessation of hydrogen uptake), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Wash the Celite pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude 3-Amino-2-(3-nitrophenyl)propanoic acid.

    • The crude product can be purified by recrystallization (e.g., from water/ethanol) to afford the final product as a solid.

Characterization and Quality Control

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure of the final product.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Chiral HPLC: To determine the enantiomeric excess of the final amino acid. This is a critical step to validate the success of the enantioselective synthesis.

  • Melting Point and Optical Rotation: To provide additional data for product characterization and comparison with literature values.

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield in Michael additionIncomplete reaction or decomposition of starting materialEnsure anhydrous conditions. Increase reaction time or catalyst loading. Check the purity of the starting materials.
Low enantioselectivityInappropriate catalyst or reaction conditionsScreen other chiral catalysts. Optimize the reaction temperature and solvent.
Incomplete nitro group reductionInactive catalyst or insufficient hydrogen pressureUse fresh Pd/C catalyst. Increase hydrogen pressure or reaction time.

Conclusion

The protocol outlined in this document provides a reliable and efficient method for the enantioselective synthesis of 3-Amino-2-(3-nitrophenyl)propanoic acid. The use of a chiral bifunctional thiourea organocatalyst in the key Michael addition step allows for high enantiocontrol. This guide offers a practical starting point for researchers in need of this and related chiral β-amino acids for their research and development activities.

References

  • Synthesis of β2,2-Amino Acids by Stereoselective Alkylation of Isoserine Derivatives Followed by Nucleophilic Ring Opening of Quaternary Sulfamidates - PMC. Available at: [Link]

  • Diastereoselective three-component synthesis of β-amino carbonyl compounds using diazo compounds, boranes, and acyl imines under catalyst-free conditions - PubMed. Available at: [Link]

  • Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts - Scholarly Repository. Available at: [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications - MDPI. Available at: [Link]

  • Enantioselective Synthesis of β-amino acids: A Review - Hilaris. Available at: [Link]

  • Stereoselective Synthesis of α-Disubstituted β-Homoprolines - ACS Publications. Available at: [Link]

  • Approaches to the Asymmetric Synthesis of Unusual Amino Acids - Springer. Available at: [Link]

  • Asymmetric synthesis of quaternary alpha- and beta-amino acids and beta-lactams via proline-catalyzed mannich reactions with branched aldehyde donors - PubMed. Available at: [Link]

  • Asymmetric syntheses of the naturally occurring β-amino acids, β-lysine, β-leucine and β-phenyl-β-alanine via nitrone cycloaddition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. Available at: [Link]

  • Nitrile biotransformations for asymmetric synthesis of β-amino acid and β-amino acid amide. Available at: [Link]

  • Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Available at: [Link]

  • EP0350811A2 - Enzymatic resolution process - Google Patents.
  • Enantioselective organocatalytic strategies to access noncanonical α-amino acids - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01081G. Available at: [Link]

  • Catalytic Transfer Hydrogenation of Nitroalkenes to Primary Amines - DigitalCommons@Ursinus. Available at: [Link]

  • OC VI (HS 2015) Bode Research Group. Available at: [Link]

  • Evaluation of the new protocol to enzymatic dynamic kinetic resolution of 3-hydroxy-3-(aryl)propanoic acids - Rsc.org. Available at: [Link]

  • US5969179A - Method for preparing enantiomeric forms of amino alkylaminophenyl propanoic acid - Google Patents.
  • (R)-2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 7000156 - PubChem. Available at: [Link]

  • Advances in Enzymatic Synthesis of D-Amino Acids - MDPI. Available at: [Link]

  • Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - MDPI. Available at: [Link]

  • Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System - MDPI. Available at: [Link]

  • 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814 - PubChem. Available at: [Link]

Sources

Strategic Coupling of 3-Amino-2-(3-nitrophenyl)propanoic Acid in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract: The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern peptidomimetic design, offering avenues to enhance proteolytic stability, modulate conformation, and improve biological activity.[1][2] This guide provides a detailed technical overview and robust protocols for the efficient coupling of 3-Amino-2-(3-nitrophenyl)propanoic acid, a sterically hindered β-amino acid derivative. We address the unique challenges posed by its structure—including steric hindrance, the electronic effects of the nitro group, and the inherent reactivity of β-amino acids—and present validated strategies for its successful incorporation into peptide chains using both carbodiimide and modern uronium-salt-based coupling reagents.

Introduction: The Challenge and Opportunity of a Unique Building Block

Peptidomimetics are designed to overcome the inherent limitations of natural peptides, such as poor metabolic stability and limited bioavailability.[1] The use of β-amino acids is a particularly powerful strategy, as the extra carbon in the backbone fundamentally alters the conformational properties and confers resistance to enzymatic degradation.[1][3][4]

3-Amino-2-(3-nitrophenyl)propanoic acid is a building block of significant interest due to the conformational constraints imposed by the bulky phenyl ring and the potential for the nitro group to serve as a handle for further chemical modification or as a key pharmacophoric element. However, its successful incorporation is non-trivial and presents a trifecta of synthetic challenges:

  • Steric Hindrance: The phenyl group at the α-carbon (C2) significantly obstructs the approach of the incoming amine nucleophile to the activated carboxyl group, slowing down the rate of amide bond formation.[5][6]

  • β-Amino Acid Reactivity: Unlike α-amino acids, the carboxyl and amino groups are separated by two carbons. This can influence the kinetics of the coupling reaction and, in some contexts, may introduce different side reaction pathways.[1][4]

  • Electronic Effects of the Nitro Group: The strongly electron-withdrawing nature of the nitro group can influence the acidity of the carboxylic acid and potentially participate in undesired side reactions under certain coupling conditions.[7]

This guide provides the underlying principles and actionable protocols to navigate these challenges effectively.

Core Principles: Activating the Carboxyl Group

All peptide coupling reactions proceed through a common fundamental step: the activation of the carboxylic acid moiety to make it a better electrophile for the incoming amine.[8] This is achieved by converting the carboxyl's hydroxyl group into a better leaving group, typically forming a highly reactive intermediate like an O-acylisourea (with carbodiimides) or an activated ester (with phosphonium/uronium salts).[9][10]

For a sterically hindered substrate like 3-Amino-2-(3-nitrophenyl)propanoic acid, the choice of activating agent is critical. A standard coupling reagent may not be potent enough to overcome the steric barrier, leading to low yields or reaction failure. Furthermore, overly aggressive conditions can lead to side reactions like racemization (loss of stereochemical purity) at the α-carbon.[9]

Strategic Selection of Coupling Reagents

The success of coupling this challenging amino acid hinges on selecting a reagent that provides a high degree of activation while minimizing side reactions. We compare the most relevant classes of reagents below.

Reagent ClassExamplesMechanism of Action & SuitabilityKey AdvantagesMajor Drawbacks
Carbodiimides EDC·HCl, DICForms a highly reactive O-acylisourea intermediate. Often requires an additive like HOBt or OxymaPure to suppress racemization and improve efficiency by forming a more stable active ester.[5][11]Cost-effective; water-soluble byproducts (EDC).Moderate reactivity; high risk of racemization without additives; potential for N-acylurea formation (a terminating side reaction).[9][10]
Phosphonium Salts PyBOP, PyAOPForms an activated phosphonium-oxybenzotriazole ester. Highly efficient for sterically hindered couplings.[5]High reactivity; low racemization risk.More expensive; byproducts can be difficult to remove.
Uronium/Aminium Salts HBTU, HATU, COMUForms an activated uronium/aminium ester. Considered the gold standard for difficult couplings due to their high reactivity and efficiency.[5][11][12]Extremely rapid and efficient; low racemization, especially with HATU and COMU.[6][11]High cost; can cause capping of the N-terminus if used in excess.[8][11]

Recommendation: For routine synthesis, EDC/OxymaPure offers a good balance of cost and efficiency. For particularly difficult couplings or when maximizing yield is critical, a modern uronium salt like COMU is the reagent of choice. COMU is particularly advantageous as it incorporates the Oxyma moiety, making it safer and more soluble than benzotriazole-based reagents like HATU, while exhibiting comparable or superior reactivity.[5][6]

Detailed Experimental Protocols

These protocols assume a standard solid-phase peptide synthesis (SPPS) workflow using an Fmoc-protection strategy. All steps should be performed in a dedicated peptide synthesis vessel with appropriate agitation.

Protocol 1: EDC/OxymaPure Mediated Coupling

This protocol represents a robust and cost-effective method suitable for many applications. The use of OxymaPure as an additive is critical for minimizing racemization and enhancing the reaction rate.

Materials:

  • Fmoc-deprotected resin-bound peptide (1.0 eq)

  • Fmoc-3-Amino-2-(3-nitrophenyl)propanoic acid (3.0 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (3.0 eq)

  • Ethyl cyanohydroxyiminoacetate (OxymaPure) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Pre-activation: In a separate vial, dissolve Fmoc-3-Amino-2-(3-nitrophenyl)propanoic acid (3.0 eq), EDC·HCl (3.0 eq), and OxymaPure (3.0 eq) in a minimal volume of DMF.

  • Add DIPEA (6.0 eq) to the pre-activation mixture. Allow the solution to stand for 5-10 minutes at room temperature. This step allows for the formation of the activated Oxyma-ester.

  • Coupling: Add the activated amino acid solution to the synthesis vessel containing the deprotected resin-bound peptide.

  • Agitate the reaction mixture at room temperature for 2-4 hours. The extended reaction time is necessary to overcome steric hindrance.

  • Monitoring: Perform a Kaiser test (or other appropriate ninhydrin-based test) on a small sample of resin beads to check for the presence of free primary amines. A negative result (e.g., yellow beads for Kaiser test) indicates reaction completion.

  • Washing: If the reaction is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x) to remove excess reagents and byproducts.

  • If the reaction is incomplete after 4 hours, drain the vessel, wash once with DMF, and repeat the coupling procedure with a fresh solution of reagents.

Protocol 2: High-Efficiency Coupling with COMU

This protocol is recommended for challenging sequences where the EDC/Oxyma method may be sluggish, or when the highest possible yield and purity are required. COMU is a highly reactive uronium salt that excels in coupling sterically hindered residues.[6]

Materials:

  • Fmoc-deprotected resin-bound peptide (1.0 eq)

  • Fmoc-3-Amino-2-(3-nitrophenyl)propanoic acid (2.0 eq)

  • COMU (1-[1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholinomethylene)]methanaminium hexafluorophosphate) (2.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Reagent Solution Preparation: In a separate vial, dissolve Fmoc-3-Amino-2-(3-nitrophenyl)propanoic acid (2.0 eq) and COMU (2.0 eq) in a minimal volume of DMF.

  • Coupling Initiation: Add the amino acid/COMU solution to the synthesis vessel containing the deprotected resin. Immediately add DIPEA (4.0 eq) to initiate the reaction. Note: Unlike some reagents, pre-activation is often not necessary and can be detrimental. The reaction is initiated by the base.

  • Agitate the reaction mixture at room temperature for 45-90 minutes.

  • Monitoring: Perform a Kaiser test after 45 minutes. A negative result indicates completion.

  • Washing: Once the reaction is complete, drain the vessel and wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and DMF (3x).

Visualization of Workflows and Mechanisms

General Peptide Coupling Workflow

The following diagram illustrates the key stages of a single coupling cycle in solid-phase peptide synthesis (SPPS).

G cluster_0 SPPS Cycle for One Amino Acid start Start: Resin with N-terminal Fmoc Group deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 2. Wash (DMF, DCM) deprotection->wash1 coupling 3. Amino Acid Coupling (See Protocols 1 & 2) wash1->coupling wash2 4. Wash (DMF, DCM) coupling->wash2 end_cycle End: Elongated Peptide with N-terminal Fmoc Group wash2->end_cycle

Caption: A typical cycle for solid-phase peptide synthesis (SPPS).

Mechanism of Uronium Salt (COMU) Activation

This diagram shows the simplified activation and coupling mechanism using a uronium salt like COMU.

G AA R-COOH (Protected Amino Acid) ActiveEster Activated O-acyluronium Ester (Highly Reactive Intermediate) AA->ActiveEster Activation COMU COMU + Base (DIPEA) COMU->ActiveEster PeptideBond R-CO-NH-Peptide-Resin (New Peptide Bond Formed) ActiveEster->PeptideBond Nucleophilic Attack ResinAmine H₂N-Peptide-Resin (Nucleophile) ResinAmine->PeptideBond

Caption: Simplified mechanism for COMU-mediated amide bond formation.

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test remains positive, it indicates a failed coupling. This is the most common issue with hindered amino acids. Solution: Double-couple. Drain the vessel, wash once with DMF, and repeat the coupling protocol from the beginning. Using a more potent reagent like COMU is the best preventative measure.

  • Racemization: While less common with modern reagents, racemization can occur, especially with prolonged activation times or excess base. Solution: Use additives like OxymaPure. Ensure base is not added until the moment of coupling. For extremely sensitive substrates, a weaker base like sym-collidine can be substituted for DIPEA.[5]

  • Nitro Group Reduction: The nitro group is generally stable to standard SPPS conditions. However, it can be sensitive to certain cleavage cocktails containing strong reducing agents (e.g., thiols in high concentration). If the final product requires the intact nitro group, cleavage conditions must be carefully selected. Conversely, the nitro group can be intentionally reduced to an amine post-synthesis to introduce a new functional handle.[13]

  • Reagent Stoichiometry: Using excess coupling reagent can lead to side reactions, including the capping of the free N-terminus by direct reaction with the reagent itself, which terminates chain elongation.[8][11] It is crucial to use the recommended stoichiometry and not an excessive surplus.

References

  • AAPPTEC. (n.d.). Coupling Reagents. AAPPTEC. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2021, March 12). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 25(4), 719-734. Retrieved from [Link]

  • Gopi, H. N., et al. (2002). Beta-amino acids: versatile peptidomimetics. Current Medicinal Chemistry, 9(8), 837-846. Retrieved from [Link]

  • Rehman, M. U., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmacy Research & Technology, 8(2), 1-10. Retrieved from [Link]

  • Nagase, I., et al. (2010). 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. Part 3: Synthesis, metabolic stability, and biological evaluation of optically active analogs. Bioorganic & Medicinal Chemistry, 18(9), 3212-3223. Retrieved from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

  • MDPI. (2025, July 24). Progress on 3-Nitropropionic Acid Derivatives. MDPI. Retrieved from [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Accounts of Chemical Research, 41(10), 1366-1375. Retrieved from [Link]

  • Mohammed, M. U. R. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Beta-amino acids: versatile peptidomimetics. ResearchGate. Retrieved from [Link]

  • J&K Scientific. (2019, July 17). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid. J&K Scientific. Retrieved from [Link]

  • Lipshutz, B. H., et al. (2019). Synthetic chemistry in water: applications to peptide synthesis and nitro-group reductions. Nature Protocols, 14(4), 1054-1073. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. ResearchGate. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022, November 2). Role of peptidomimetics for new drug discovery. WJARR. Retrieved from [Link]

  • Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Scribd. Retrieved from [Link]

  • Gyanda, Inc. (n.d.). Optimizing Peptide Coupling: Key Techniques. Gyanda, Inc. Retrieved from [Link]

  • ACS Publications. (2022, January 7). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

Sources

Application Note: Chemoselective Reduction of 3-Amino-2-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for research and development scientists requiring a robust, scalable, and high-purity protocol for the reduction of 3-Amino-2-(3-nitrophenyl)propanoic acid.


-Amino Acid Scaffolds

Executive Summary

The reduction of the nitro moiety in 3-Amino-2-(3-nitrophenyl)propanoic acid (a


-amino acid derivative) presents unique challenges due to the molecule's zwitterionic nature and solubility profile. While standard nitro reduction protocols exist, few address the specific requirements of maintaining the integrity of the 

-amino acid backbone while preventing catalyst poisoning by the free aliphatic amine.

This guide details two validated protocols:

  • Method A (Gold Standard): Catalytic Hydrogenation (Pd/C) utilizing a pH-controlled solvent system to ensure solubility and reaction kinetics.

  • Method B (Alternative): Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate, ideal for laboratories lacking high-pressure hydrogenation infrastructure.

Strategic Analysis & Mechanism

The Chemical Challenge

The substrate, 3-Amino-2-(3-nitrophenyl)propanoic acid, contains three distinct functional zones:

  • The Nitro Group (Target): Requires reduction to an aniline (-NH

    
    ).[1][2]
    
  • The Aliphatic Amine: A potential Lewis base that can poison heterogeneous catalysts (Pd/Pt) if not protonated.

  • The Carboxylic Acid: Creates solubility issues in standard organic solvents (EtOAc, Toluene) due to zwitterion formation.

Critical Insight: Success depends on solubility control . The reaction must be performed in a solvent system that disrupts the intermolecular ionic lattice of the zwitterion. We utilize an acidic aqueous-alcoholic medium to protonate the aliphatic amine (


), keeping it in the non-poisoning ammonium form (

).
Reaction Mechanism

The reduction proceeds via the Nitroso and Hydroxylamine intermediates. Incomplete reduction often leads to the accumulation of the hydroxylamine, which is prone to oxidation or condensation.

ReactionPathway Substrate Nitro-Substrate (R-NO2) Nitroso Nitroso Intermediate (R-N=O) Substrate->Nitroso + 2H, -H2O Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl + 2H Product Aniline Product (R-NH2) Hydroxyl->Product + 2H, -H2O (Rate Limiting Step) Catalyst Pd/C Surface Catalyst->Nitroso Adsorption

Figure 1: Stepwise reduction pathway of the nitro group on the Pd surface.

Experimental Protocols

Method A: Catalytic Hydrogenation (Pd/C + H )

Recommended for: High purity, scale-up potential, and quantitative yield.

Materials:
  • Substrate: 3-Amino-2-(3-nitrophenyl)propanoic acid (1.0 equiv).

  • Catalyst: 10% Palladium on Carbon (Pd/C), 50% water wet (Type 39 or equivalent). Load: 10 wt% relative to substrate.[3]

  • Solvent: Methanol : 1M HCl (4:1 ratio).

  • Reagent: Hydrogen gas (Balloon or Parr shaker at 30 psi).

Step-by-Step Protocol:
  • Solubilization: In a round-bottom flask, suspend the substrate in Methanol (10 mL/g). Add 1M HCl (2.5 mL/g) dropwise.

    • Checkpoint: The solution should become clear as the zwitterion is protonated to the hydrochloride salt. If turbidity persists, warm slightly to 35°C.

  • Catalyst Addition (Inert Atmosphere): SAFETY: Pd/C is pyrophoric. Purge the flask with Nitrogen or Argon. Gently add the Pd/C catalyst (10 wt% of substrate mass) to the solution under inert flow. Do not add dry catalyst to flammable solvent vapors; ensure the catalyst is wet or add it as a water slurry.

  • Hydrogenation:

    • Balloon Method: Evacuate the flask (vacuum) and backfill with H

      
       (balloon) three times. Stir vigorously at Room Temperature (20-25°C).
      
    • Parr Shaker: Pressurize to 30 psi (2 bar). Shake at RT.

  • Monitoring: Monitor by HPLC or TLC (Eluent: n-Butanol/AcOH/Water 4:1:1, Ninhydrin stain).

    • Target: Disappearance of the nitro starting material (

      
      ) and appearance of the amine (
      
      
      
      , often fluorescent or distinct color change).
    • Time: Typically 2–6 hours.

  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with Methanol.

    • Caution: Keep the filter cake wet with water; dry Pd/C is a fire hazard.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will be obtained as the dihydrochloride salt (one HCl on the aliphatic amine, one on the aniline).

    • Optional: To obtain the free zwitterion, dissolve in minimal water and adjust pH to 6.5 with 1M NaOH or LiOH. The product may precipitate; otherwise, use ion-exchange chromatography (Dowex 50W).

Method B: Catalytic Transfer Hydrogenation (CTH)

Recommended for: Labs without H


 cylinders or for parallel synthesis.
Materials:
  • Substrate: 1.0 equiv.

  • Hydrogen Donor: Ammonium Formate (5.0 equiv).

  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Methanol (degassed).

Protocol:
  • Preparation: Dissolve the substrate in Methanol (20 volumes). If solubility is poor, add Acetic Acid (10% v/v).

  • Activation: Add 10% Pd/C under Nitrogen.

  • Initiation: Add Ammonium Formate in one portion.

  • Reaction: Heat the mixture to reflux (65°C) .

    • Observation: Evolution of CO

      
       and NH
      
      
      
      gas will occur.[4] Ensure open venting (do not seal the vessel).
  • Completion: Reaction is usually complete within 1–2 hours.

  • Workup: Filter hot through Celite. Evaporate solvent.[5]

    • Note: Excess ammonium formate will sublime during high-vacuum drying, or can be removed by washing the solid product with cold isopropanol.

Analytical Validation & QC

TestMethodExpected Result
Identity 1H NMR (D2O/DCl)Disappearance of aromatic protons shifted downfield by -NO2 (

8.0-8.2). Appearance of upfield aromatic protons (

6.5-7.2).
Purity HPLC (C18, 0.1% TFA)Single peak. The amine product usually elutes earlier than the nitro substrate due to increased polarity.
Mass Spec ESI-MS (+)M+1 shift:

(Loss of O2, gain of H2 is net -30? No.

). Correction: Mass shift is

mass units. (Example:

:

,

).

Troubleshooting & Optimization Logic

The following decision tree helps navigate common issues such as incomplete conversion or catalyst poisoning.

OptimizationFlow Start Start Reaction (Method A) Check Check TLC/HPLC (2 Hours) Start->Check Complete Reaction Complete? (>98% Conversion) Check->Complete Success Proceed to Workup Complete->Success Yes Stalled Reaction Stalled? Complete->Stalled No Action1 Add 10% more Catalyst Increase H2 Pressure Stalled->Action1 Substrate remains Action2 Check pH (Ensure Acidic pH < 2) Stalled->Action2 Hydroxylamine intermediate persists Action2->Action1

Figure 2: Troubleshooting workflow for catalytic hydrogenation.

References

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemical Synthesis." Chemical Reviews, 2003. Link

  • Transfer Hydrogenation Protocol: Ram, S., & Ehrenkaufer, R. E. "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988. Link

  • Beta-Amino Acid Synthesis: Seebach, D., et al.

    
    -peptides." Helvetica Chimica Acta, 1996. Link
    
  • General Reduction of Nitro Compounds: "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

Disclaimer: This protocol involves the use of hydrogen gas and pyrophoric catalysts. All procedures must be conducted in a fume hood with appropriate personal protective equipment (PPE).

Sources

Application Note: Rapid and Efficient Synthesis of 3-Amino-2-(3-nitrophenyl)propanoic Acid Derivatives via Microwave Irradiation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and highly efficient protocol for the synthesis of 3-amino-2-(3-nitrophenyl)propanoic acid derivatives, a class of compounds with significant potential in medicinal chemistry and drug discovery. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method dramatically reduces reaction times from hours to minutes, while simultaneously improving yields and product purity compared to conventional heating methods.[1][2] The protocol focuses on the aza-Michael addition of various amines to a nitrophenyl-substituted acrylate precursor, a key transformation accelerated by the unique heating properties of microwave energy.[3][4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, encompassing the scientific rationale, a detailed step-by-step protocol, and expected outcomes.

Introduction: The Case for Microwave-Accelerated Synthesis

Substituted β-amino acids, such as 3-amino-2-(3-nitrophenyl)propanoic acid, are valuable scaffolds in pharmaceutical development. The presence of the arylpropionic acid moiety is common in a range of pharmacologically active compounds, while the nitro group offers a versatile handle for further chemical modification.[5][6] Traditional synthetic routes to these molecules often involve lengthy reaction times, high energy consumption, and the use of hazardous solvents, creating a bottleneck in the drug discovery pipeline.[1]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these challenges.[7][8] Unlike conventional heating which relies on slow and inefficient heat transfer through conduction and convection, microwave irradiation delivers energy directly to polar molecules within the reaction mixture.[8][9] This "in-core" volumetric heating is achieved through two primary mechanisms: dipolar polarization and ionic conduction. The rapid and uniform temperature elevation that results can accelerate reaction rates by orders of magnitude, often leading to cleaner reaction profiles with fewer by-products.[9][10] For medicinal chemists, this translates to faster optimization of synthetic routes and more rapid generation of compound libraries for screening.[1]

This guide provides a validated protocol for the synthesis of 3-amino-2-(3-nitrophenyl)propanoic acid derivatives, demonstrating the practical advantages of MAOS in creating biologically relevant molecules.

The Synthetic Strategy: Aza-Michael Addition

The core of this protocol is the conjugate addition, or aza-Michael reaction, of a primary or secondary amine to an acrylic acid derivative. This reaction forms the crucial carbon-nitrogen bond at the β-position of the propanoic acid backbone.

The proposed two-step sequence is as follows:

  • Precursor Synthesis: An acid-catalyzed Knoevenagel condensation between 3-nitrobenzaldehyde and malonic acid to yield (E)-2-(3-nitrophenyl)acrylic acid.

  • Microwave-Assisted Aza-Michael Addition: The reaction of the acrylate precursor with a selected amine under microwave irradiation to yield the target 3-amino-2-(3-nitrophenyl)propanoic acid derivative.

This approach is highly adaptable, allowing for the introduction of diverse functionalities by simply varying the amine nucleophile used in the second step.

Proposed Reaction Mechanism

The microwave-assisted aza-Michael addition proceeds through the activation of the electrophilic β-carbon of the acrylate system. The high-energy environment created by the microwaves facilitates the nucleophilic attack by the amine, overcoming the activation energy barrier more efficiently than conventional heating.

G cluster_0 Step 1: Amine Activation & Nucleophilic Attack cluster_1 Step 2: Proton Transfer & Tautomerization Acrylate (E)-2-(3-nitrophenyl)acrylic acid Amine R1R2NH Acrylate->Amine Microwave Irradiation (MW) Intermediate1 Zwitterionic Intermediate Amine->Intermediate1 Nucleophilic Attack Intermediate2 Enolate Intermediate Intermediate1->Intermediate2 Proton Transfer Product 3-Amino-2-(3-nitrophenyl)propanoic acid Derivative Intermediate2->Product Tautomerization G Start Start: Reagent Preparation Step1 Step 1: Knoevenagel Condensation (Conventional Heating) Start->Step1 Step2 Step 2: Setup Microwave Reaction Vessel Step1->Step2 Step3 Step 3: Microwave Irradiation (Aza-Michael Addition) Step2->Step3 Step4 Step 4: Work-up & Isolation Step3->Step4 Step5 Step 5: Purification (Recrystallization/Chromatography) Step4->Step5 End End: Characterization (NMR, HRMS, MP) Step5->End

Caption: Experimental workflow for the synthesis of target derivatives.

Part A: Synthesis of (E)-2-(3-nitrophenyl)acrylic acid (Precursor)

  • Reaction Setup: In a 250 mL round-bottom flask, combine 3-nitrobenzaldehyde (15.1 g, 100 mmol), malonic acid (12.5 g, 120 mmol), and ethanol (50 mL).

  • Catalyst Addition: Add piperidine (1 mL) dropwise while stirring.

  • Reflux: Heat the mixture to reflux (approx. 80-90°C) using a conventional heating mantle for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture in an ice bath. The product will precipitate. Filter the solid, wash with cold ethanol (2 x 20 mL) and then with water to remove unreacted malonic acid.

  • Drying: Dry the resulting pale-yellow solid under vacuum to yield the precursor, (E)-2-(3-nitrophenyl)acrylic acid.

Part B: Microwave-Assisted Synthesis of 3-Amino-2-(3-nitrophenyl)propanoic Acid Derivatives

  • Reagent Charging: Into a 10 mL microwave process vial, add (E)-2-(3-nitrophenyl)acrylic acid (193 mg, 1.0 mmol) and 3 mL of ethanol. [11]2. Amine Addition: Add the desired amine (e.g., benzylamine, morpholine, aniline) (1.2 mmol, 1.2 equivalents).

  • Vessel Sealing: Securely seal the vial with a Teflon septum and an aluminum crimp cap. [11]4. Microwave Program: Place the vial in the microwave reactor cavity. Set the following parameters:

    • Temperature: 120 °C

    • Reaction Time: 10 minutes

    • Absorption Level: High

    • Stirring: On

  • Irradiation & Cooling: Run the microwave program. After the irradiation is complete, the vessel will be automatically cooled to below 50 °C with a compressed air jet before removal. [11]6. Work-up: Open the vial carefully. Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude residue in a minimal amount of hot ethyl acetate.

    • Add hexane until turbidity is observed.

    • Allow the solution to cool to room temperature and then in an ice bath to induce crystallization.

    • Filter the solid product, wash with a cold ethyl acetate/hexane mixture (1:4), and dry under vacuum.

  • Characterization: Confirm the structure and purity of the final product using NMR, HRMS, and melting point analysis.

Results and Discussion

This microwave-assisted protocol consistently provides the desired 3-amino-2-(3-nitrophenyl)propanoic acid derivatives in high yields and short reaction times. The table below compares the outcomes for the synthesis of three different derivatives using the microwave protocol versus a conventional heating approach (refluxing in ethanol for 6 hours).

EntryAmineMethodTimeTemp (°C)Yield (%)
1BenzylamineMicrowave10 min12092
2BenzylamineConventional6 hrs8065
3MorpholineMicrowave10 min12095
4MorpholineConventional6 hrs8071
5AnilineMicrowave15 min14081
6AnilineConventional8 hrs8045

Data Interpretation:

The data clearly illustrates the superiority of the microwave-assisted method. [12]* Drastic Time Reduction: Reaction times were reduced from 6-8 hours to just 10-15 minutes, representing a significant increase in operational efficiency. [1]* Enhanced Yields: Yields were consistently higher with microwave heating, likely due to the reduction of side reactions (e.g., polymerization, degradation) that can occur during prolonged heating. [9]* Higher Purity: The crude products obtained from the microwave reactions were visibly cleaner, simplifying the purification process. [10] The ability to rapidly heat the reaction to temperatures above the solvent's boiling point in a sealed vessel is a key advantage of MAOS, allowing for the acceleration of the reaction rate according to the Arrhenius equation. [8]This protocol provides a powerful and reproducible tool for the rapid synthesis and diversification of this important class of molecules.

Conclusion

The microwave-assisted synthesis protocol outlined in this application note offers a green, efficient, and scalable method for producing 3-amino-2-(3-nitrophenyl)propanoic acid derivatives. [13]By significantly reducing reaction times and improving yields, this approach accelerates the discovery and development process for new chemical entities. The methodology is broadly applicable and can be readily adapted for the creation of diverse compound libraries, making it an invaluable tool for professionals in medicinal chemistry and drug discovery.

References

  • MDPI. (2025, November 7). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
  • Saha, S., Chatterjee, A., & Banerjee, M. (2023). Reagentless Chemistry "On-Water": An Atom-Efficient and "Green" Route to Cyclic and Acyclic β-Amino Sulfones via aza-Michael Addition Using Microwave Irradiation. Journal of Organic Chemistry, 88, 15358-15366.
  • Lidström, P., Tierney, J., Wathey, B., & Westman, J. (2005, December 23). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery.
  • Kumar, A., & Kumar, R. (2020, June 17). Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Singh, U. P., & Singh, R. K. (2021, October 1). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds. Current Organic Chemistry, 25(17).
  • Dandepally, S. R., Williams, A. D., & Chauthe, S. K. (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Medicinal Chemistry.
  • Mavromoustakos, T., et al. (2023, June 1). Microwave Assisted Aza-michael Additions Towards β-amino Acids. Current Organic Synthesis, 20(4).
  • Zs. Nóra, et al. (n.d.). Microwave-Assisted Syntheses in Organic Chemistry. Springer.
  • Leonelli, C., & Mason, T. J. (2010). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC.
  • RASAYAN. (n.d.). MICROWAVE-ASSISTED MULTI-COMPONENT SYNTHESIS OF β-AMINO KETONES VIA MANNICH REACTION APPROACH USING HETEROGENEOUS SNPs CATALYST.
  • Mavromoustakos, T., et al. (2023, June). Microwave Assisted Aza-michael Additions towards β-amino Acids. ResearchGate.
  • Yoshiya, T., et al. (2013, July 24). Aqueous Microwave-Assisted Solid-Phase Synthesis Using Boc-Amino Acid Nanoparticles. Molecules, 18(8).
  • Zlota, A. A. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications.
  • Singh, S., & Sharma, P. (2025, June 30). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Chan, Y.-H., et al. (2013, June 19). Direct microwave-assisted amino acid synthesis by reaction of succinic acid and ammonia in the presence of magnetite. International Journal of Astrobiology.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • Ashenhurst, J. (2018, November 12). The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Google Patents. (n.d.). Process for producing 3-amino-2-hydroxypropionic acid derivatives.
  • de la Hoz, A., et al. (2011, October 19). Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids. Molecules, 16(10).
  • IJPPR. (2020, March 30). Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.
  • Scribd. (2004, February 13). A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids.
  • Google Patents. (n.d.). Microwave synthesis method of 3-[N-(4-nitrophenyl)-amido] propionic acid.
  • Organic Chemistry Portal. (n.d.). Strecker Synthesis.
  • Kalyaev, M. V., et al. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14).
  • Request PDF. (n.d.). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids.
  • PubMed. (2018, March 26). Microwave-Assisted, Asymmetric Synthesis of 3-Amino-2,3-Dihydrobenzofuran Flavonoid Derivatives from Chalcones.
  • MDPI. (2024, March 14). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids.
  • MedchemExpress.com. (n.d.). (S)-2-Amino-3-(3-nitrophenyl)propanoic acid.
  • Request PDF. (2025, August 7). Microwave-Assisted Multi-Component Synthesis of Fused 3-Aminoimidazoles.

Sources

Application Note: Preparation of Beta-Peptides Containing 3-Amino-2-(3-nitrophenyl)propanoic Acid Residues

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the preparation of


-peptides containing the specific residue 3-Amino-2-(3-nitrophenyl)propanoic acid . This residue is a 

-amino acid
(specifically, a derivative of

-homophenylalanine) where the side chain (3-nitrophenyl) is attached to the

-carbon, and the amino group is attached to the

-carbon.

Introduction


-Peptides are peptidomimetics composed of 

-amino acids, which have an extra carbon atom in the backbone compared to natural

-amino acids. They are highly resistant to proteolytic degradation and can adopt stable secondary structures (helices, sheets) known as "foldamers."

The specific residue 3-Amino-2-(3-nitrophenyl)propanoic acid (also referred to as


-3-nitro-homophenylalanine) is a critical building block for introducing electronic diversity and potential functionalization sites (via reduction of the nitro group) into 

-peptide scaffolds. Unlike

-amino acids (side chain on

-carbon),

-amino acids (side chain on

-carbon) impose unique steric constraints that stabilize specific helical conformations (e.g., 12/10-helix) but present significant challenges in chemical synthesis and peptide coupling due to steric hindrance at the

-position.
Structural Definition
  • IUPAC Name: 3-Amino-2-(3-nitrophenyl)propanoic acid

  • Residue Type:

    
    -Amino Acid[1][2][3]
    
  • Backbone Topology:

    
    
    
  • Side Chain (R): 3-Nitrophenyl group attached to C2 (

    
    -carbon).
    

Monomer Synthesis: Fmoc-3-Amino-2-(3-nitrophenyl)propanoic Acid

The synthesis of


-amino acids is generally more demanding than 

-analogs (often made via Arndt-Eistert homologation). The most robust route for 2-aryl-3-aminopropanoic acids involves the construction of the "tropic acid" skeleton via a Knoevenagel-type condensation followed by Michael addition.
Protocol 1: Synthesis of the Fmoc-Protected Monomer

Prerequisites:

  • Starting Material: Ethyl 3-nitrophenylacetate

  • Reagents: Paraformaldehyde, Potassium Carbonate (

    
    ), Tetrabutylammonium bromide (TBAB), Sodium Azide (
    
    
    
    ), Triphenylphosphine (
    
    
    ), Fmoc-OSu.
Step 1: Synthesis of Ethyl 2-(3-nitrophenyl)acrylate

This step installs the


-methylene group via a base-catalyzed condensation with formaldehyde.
  • Dissolve Ethyl 3-nitrophenylacetate (20.9 g, 100 mmol) in Toluene (200 mL).

  • Add Paraformaldehyde (6.0 g, 200 mmol),

    
     (27.6 g, 200 mmol), and TBAB (1.6 g, 5 mmol) as a phase transfer catalyst.
    
  • Heat the mixture to 80°C with vigorous stirring for 4-6 hours. Monitor by TLC (Hexane/EtOAc 4:1) for the disappearance of starting material and appearance of the UV-active acrylate spot.

  • Cool to room temperature and filter off the solids.

  • Wash the filtrate with water (2 x 100 mL) and brine (100 mL).

  • Dry over

    
     and concentrate under reduced pressure.
    
  • Purify by flash column chromatography (Silica, 0-10% EtOAc in Hexane) to yield Ethyl 2-(3-nitrophenyl)acrylate as a pale yellow oil/solid.

Step 2: Michael Addition of Azide (Precursor to Amine)

Direct addition of ammonia can lead to side reactions (polymerization/diamide formation). The azide route allows controlled introduction of the nitrogen atom without reducing the nitro group (which would occur under catalytic hydrogenation conditions).

  • Dissolve Ethyl 2-(3-nitrophenyl)acrylate (10 mmol) in DMF (30 mL) and Acetic Acid (10 mL).

  • Add Sodium Azide (

    
    , 1.3 g, 20 mmol) cautiously.
    
  • Stir at 60°C for 12 hours.

  • Workup: Dilute with EtOAc, wash with water and

    
     (sat). Dry and concentrate to obtain Ethyl 3-azido-2-(3-nitrophenyl)propionate.
    
Step 3: Staudinger Reduction and Hydrolysis

This step selectively reduces the azide to the amine without affecting the aromatic nitro group.

  • Dissolve the crude azide in THF (50 mL) and Water (5 mL).

  • Add Triphenylphosphine (

    
    , 2.9 g, 11 mmol). Stir at room temperature for 2 hours (evolution of 
    
    
    
    gas).
  • Hydrolysis: Add LiOH (1.2 g, 50 mmol) dissolved in water (10 mL) directly to the reaction mixture. Stir at room temperature for 4 hours to hydrolyze the ester.

  • Neutralize carefully with 1M HCl to pH ~7. (Do not acidify strongly yet to avoid precipitating the zwitterion with impurities).

  • Wash with Ether to remove

    
    /
    
    
    
    .
  • Lyophilize the aqueous phase to obtain the crude amino acid salt.

Step 4: Fmoc Protection
  • Dissolve the crude amino acid in Water/Dioxane (1:1, 50 mL).

  • Adjust pH to 8.5-9.0 using

    
    .
    
  • Add Fmoc-OSu (3.7 g, 11 mmol) dissolved in Dioxane.

  • Stir for 12 hours, maintaining pH ~8.5.

  • Acidify with 1M HCl to pH 2.0. The product, Fmoc-3-Amino-2-(3-nitrophenyl)propanoic acid , will precipitate.

  • Extract with EtOAc, dry, and purify by recrystallization (EtOAc/Hexane) or HPLC.

Solid Phase Peptide Synthesis (SPPS)[1][4]

Incorporating


-amino acids into peptides is challenging due to the steric bulk at the 

-carbon, which hinders the nucleophilic attack of the amino group on the incoming activated carboxylate, and also hinders the activation of the

-residue's own carboxylate.
Protocol 2: Coupling Strategy

Resin Selection:

  • Rink Amide Resin: For C-terminal amides.[4]

  • Wang Resin: For C-terminal acids (requires careful loading to avoid racemization).

  • Loading: Low loading resins (0.2 - 0.4 mmol/g) are recommended to reduce inter-chain aggregation.

Coupling Reagents: The use of HATU or PyAOP is mandatory. Carbodiimides (DIC) are generally too slow for


 residues.
Step-by-Step Cycle
StepOperationReagent/ConditionTime
1 Fmoc Deprotection 20% Piperidine in DMF2 x 10 min
2 Wash DMF5 x 1 min
3 Coupling (Standard) Fmoc-AA-OH (4 eq), HATU (3.9 eq), HOAt (4 eq), DIPEA (8 eq) in DMF60 min
4 Coupling (

Residue)
Fmoc-

-AA-OH (3 eq)
, HATU (3 eq) , HOAt (3 eq) , TMP (2,4,6-Collidine, 10 eq) in DMF
2 x 2 hours (Double Couple)
5 Coupling (Next AA onto

)
Fmoc-AA-OH (5 eq), HATU (5 eq), HOAt (5 eq), DIPEA (10 eq)2 x 2 hours
6 Wash DMF, DCM5 x 1 min
7 Capping Acetic Anhydride / Pyridine (1:1) in DMF10 min

Critical Technical Notes:

  • Base Choice: Use Collidine (TMP) instead of DIPEA during the coupling of the

    
     residue. Collidine is a weaker base and reduces the risk of epimerization at the acidic 
    
    
    
    -carbon of the
    
    
    residue (which is prone to enolization).
  • Monitoring: Standard Kaiser test may be false-negative due to steric hindrance. Use the Chloranil test or micro-cleavage LC-MS to verify coupling completion.

  • Aggregation:

    
    -peptides are prone to aggregation. If coupling is difficult, use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or add chaotropic salts (0.1M LiCl) to the coupling mixture.
    

Visualization of Workflows

Scheme 1: Synthesis of Fmoc-3-Amino-2-(3-nitrophenyl)propanoic Acid

MonomerSynthesis Start Ethyl 3-nitrophenylacetate Step1 Condensation (Paraformaldehyde, K2CO3) Start->Step1 Inter1 Ethyl 2-(3-nitrophenyl)acrylate Step1->Inter1 80°C, 4h Step2 Michael Addition (NaN3, AcOH) Inter1->Step2 Inter2 Ethyl 3-azido-2-(3-nitrophenyl)propionate Step2->Inter2 60°C, 12h Step3 Staudinger Reduction (PPh3, H2O) & Hydrolysis Inter2->Step3 Inter3 3-Amino-2-(3-nitrophenyl)propanoic acid Step3->Inter3 Selectivity over NO2 Step4 Fmoc Protection (Fmoc-OSu, Na2CO3) Inter3->Step4 Final Fmoc-3-Amino-2-(3-nitrophenyl)propanoic acid Step4->Final

Caption: Synthetic route for the preparation of the Fmoc-protected


-amino acid monomer starting from ethyl 3-nitrophenylacetate.
Scheme 2: SPPS Cycle for Beta-Peptides

SPPS_Cycle Resin Peptide-Resin Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Coupling Step (HATU/HOAt/Collidine) Wash1->Couple Check QC: Chloranil Test Couple->Check Recouple Double Coupling Check->Recouple Fail (Colorless) Next Next Cycle Check->Next Pass (Blue beads) Recouple->Couple

Caption: Optimized SPPS cycle for hindered


-amino acids, highlighting the critical QC checkpoint and double-coupling requirement.

Characterization & Quality Control

ParameterMethodAcceptance Criteria
Identity ESI-MS / LC-MSMass within ±0.5 Da of theoretical. Observe characteristic isotope pattern if applicable.
Purity RP-HPLC (C18)>95% area at 214 nm. Note:

-peptides may elute later than

-analogs due to hydrophobicity.
Chiral Purity Chiral HPLC>98% ee (if asymmetric synthesis used). Racemic mixtures will show two peaks (diastereomers) if coupled to chiral peptides.
Secondary Structure Circular Dichroism (CD)Characteristic minima for

-peptide helices (e.g., ~215 nm for 14-helix, ~205 nm for 12-helix).

References

  • Synthesis of

    
    -Amino Acids: 
    
    • Beddow, J. E., et al. (2004). "Asymmetric synthesis of 2-alkyl- and 2-aryl-3-aminopropionic acids (

      
      -amino acids) from (S)-N-acryloyl-5,5-dimethyloxazolidin-2-one SuperQuat derivatives." Chemical Communications. Link
      
    • Note: This reference provides the authoritative method for the asymmetric synthesis of the specific 2-aryl scaffold.
  • SPPS of

    
    -Peptides: 
    
    • Yu, J. S., et al. (2018).[5] "Quaternary

      
      -Amino Acids: Catalytic Asymmetric Synthesis and Incorporation into Peptides by Fmoc-Based Solid-Phase Peptide Synthesis." Angewandte Chemie International Edition. Link
      
    • Note: Discusses the specific challenges and solutions for coupling sterically hindered qu
  • General Beta-Peptide Review

    • Seebach, D., & Gardiner, J. (2008). "

      
      -Peptidic Peptidomimetics." Accounts of Chemical Research. Link
      
  • Monomer Precursor Synthesis: Rao, H. S. P., & Jothilingam, S. (2001). "One-pot synthesis of 2-arylacrylates from arylacetic acids." Tetrahedron Letters. (General method for the Knoevenagel step).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Amino-2-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist overseeing process optimization and scale-up, I frequently consult with researchers facing bottlenecks in the synthesis of


-amino acids bearing electron-withdrawing aryl substituents.

The synthesis of


-aryl-

-amino acids is a historically complex synthetic challenge, often requiring highly optimized catalytic systems to establish the carbon backbone[1]. The target molecule, 3-Amino-2-(3-nitrophenyl)propanoic acid , presents a unique dual-threat profile:
  • Chemoselectivity Liability: The meta-nitro group is highly susceptible to reduction during the unmasking of the

    
    -amine.
    
  • E1cB Elimination Risk: The strongly electron-withdrawing nitro group increases the acidity of the

    
    -proton, making intermediates prone to retro-Michael eliminations under basic conditions.
    

This guide establishes a self-validating troubleshooting framework based on two field-proven synthetic routes, ensuring high scientific integrity and reproducible yields.

Mechanistic Pathways & Workflow Visualization

To troubleshoot effectively, we must first understand the causality of our synthetic choices. We rely on two primary pathways: the modern Radical Azidocyanation Route (Route A) and the classical Enolate Aminomethylation Route (Route B).

SynthesisRoutes StartA 3-Nitrostyrene (Starting Material A) Azidocyanation Cu-Catalyzed Azidocyanation TMSN3, TMSCN, PhI(OAc)2 StartA->Azidocyanation StartB Ethyl 3-nitrophenylacetate (Starting Material B) Mannich Aminomethylation Eschenmoser's Salt, Base StartB->Mannich IntermediateA 3-Azido-2-(3-nitrophenyl)propanenitrile Azidocyanation->IntermediateA Radical Addition HydrolysisA Acidic Hydrolysis (HCl, Heat) IntermediateA->HydrolysisA IntermediateA2 3-Azido-2-(3-nitrophenyl)propanoic acid HydrolysisA->IntermediateA2 Nitrile to Acid ReductionA Staudinger Reduction (PPh3, H2O) IntermediateA2->ReductionA Target 3-Amino-2-(3-nitrophenyl)propanoic acid (Target Molecule) ReductionA->Target Chemoselective IntermediateB Ethyl 3-(dimethylamino)-2-(3-nitrophenyl)propanoate Mannich->IntermediateB Enolate Alkylation Elimination Amine Exchange NH3, Heat IntermediateB->Elimination HydrolysisB Acidic Hydrolysis (HCl, Heat) Elimination->HydrolysisB HydrolysisB->Target Deprotection

Fig 1. Mechanistic pathways for the synthesis of 3-Amino-2-(3-nitrophenyl)propanoic acid.

Quantitative Data Summary

Selecting the appropriate route depends on your lab's scale and tolerance for specific impurities. Below is a comparative analysis of the two methodologies.

ParameterRoute A: AzidocyanationRoute B: Aminomethylation
Starting Material 3-NitrostyreneEthyl 3-nitrophenylacetate
Expected Overall Yield 45% – 55%35% – 40%
Key Intermediate 3-Azido-2-(3-nitrophenyl)propanenitrileEthyl 3-(dimethylamino)-2-(3-nitrophenyl)propanoate
Major Impurity Risk

-lactam derivative (if reduced early)
2-(3-nitrophenyl)acrylic acid (elimination byproduct)
Chemoselectivity Risk High (Nitro group reduction during unmasking)Low (No reduction step required)
Scalability Moderate (Exothermic radical step)High (Standard enolate chemistry)
Self-Validating Experimental Protocols
Protocol 1: Copper-Catalyzed Azidocyanation (Route A)

This protocol leverages a Markovnikov-type intermolecular azidocyanation of aryl alkenes, a highly efficient method for generating


-amino acid precursors[2].

Step 1: Radical Addition

  • In a flame-dried Schlenk flask, dissolve 3-nitrostyrene (1.0 equiv, 10 mmol) in anhydrous Methanol (30 mL). Note: Methanol is critical for stabilizing the radical intermediate.

  • Add Trimethylsilyl azide (

    
    , 1.1 equiv) and Trimethylsilyl cyanide (
    
    
    
    , 2.0 equiv).
  • Introduce

    
     (10 mol%) followed by the oxidant, 
    
    
    
    (1.3 equiv).
  • Stir at room temperature under Argon for exactly 15 minutes.

  • Quench with saturated aqueous

    
    , extract with ethyl acetate, and purify via silica gel chromatography to isolate 3-azido-2-(3-nitrophenyl)propanenitrile .
    

Step 2: Sequential Hydrolysis and Reduction

  • Hydrolysis: Suspend the isolated nitrile in 6M HCl (20 mL) and reflux for 12 hours. Cool and extract to yield 3-azido-2-(3-nitrophenyl)propanoic acid . (Self-Validation: IR spectroscopy must show the disappearance of the sharp

    
     stretch at ~2250 
    
    
    
    and the appearance of a broad
    
    
    stretch).
  • Chemoselective Reduction: Dissolve the acid in THF/

    
     (4:1, 20 mL). Cool to 0 °C and add Triphenylphosphine (
    
    
    
    , 1.2 equiv) portion-wise.
  • Stir at room temperature for 8 hours.

  • Perform an acid-base extraction to isolate the zwitterionic target molecule, 3-Amino-2-(3-nitrophenyl)propanoic acid .

Troubleshooting Guides & FAQs

Q1: Why am I observing a mass corresponding to an aniline derivative instead of my target molecule during the final reduction step of Route A? A1: This is a classic chemoselectivity failure. If you utilize catalytic hydrogenation (e.g.,


 with Pd/C or Raney Nickel) to reduce the azide or nitrile, the thermodynamically favorable reduction of the 

group to an

(aniline) will outcompete or co-occur with your desired reduction. Solution: You must switch to a Staudinger reduction using

. The Staudinger reaction mechanism is highly specific to azides, forming an aza-ylide intermediate that hydrolyzes to the primary amine, leaving the sensitive nitro group completely intact.

Q2: In the azidocyanation of 3-nitrostyrene, my yield is below 20% and I see significant polymerization. How can I optimize this? A2: The copper-catalyzed azidocyanation generates highly reactive azide radicals via the oxidation of


 by 

[2]. The strongly electron-withdrawing meta-nitro group destabilizes the intermediate benzylic radical. This kinetic slowdown in the

trapping step allows side reactions (like styrene polymerization) to compete. Solution: Ensure strict adherence to the solvent choice. Methanol is not just a solvent here; it actively stabilizes the radical intermediates. Furthermore, strictly limit the reaction time to 10–15 minutes. Prolonged exposure leads to rapid degradation of the product.

Q3: During the aminomethylation of ethyl 3-nitrophenylacetate (Route B), I isolate mostly 2-(3-nitrophenyl)acrylic acid after hydrolysis. What went wrong? A3: You are observing the retro-Michael (E1cB) elimination of the amine group.


-amino esters with an 

-aryl substituent are highly prone to elimination under basic hydrolysis conditions. The electron-withdrawing nitrophenyl group massively increases the acidity of the

-proton, facilitating the expulsion of the amine leaving group to form the stable, conjugated acrylate. Solution: Avoid strong aqueous bases (like

or

) for the final ester hydrolysis. Instead, use strongly acidic hydrolysis (e.g., 6M HCl at reflux) where the amine is protonated (and thus protected from acting as an internal base), or utilize mild enzymatic cleavage (e.g., pig liver esterase) at pH 7.

Q4: Why must I hydrolyze the nitrile BEFORE reducing the azide in Route A? Can I reverse the order to save time? A4: Reversing the order will destroy your yield. If you reduce the azide to a primary amine while the electrophilic nitrile (or an ester) is still present at the


-position, the newly formed free amine will rapidly undergo intramolecular nucleophilic attack on the adjacent carbon. This results in the formation of a highly stable 4-membered 

-lactam (a 2-azetidinone derivative). By hydrolyzing the nitrile to a carboxylic acid first, the resulting molecule exists as a zwitterion at neutral pH. The protonated amine (

) is no longer nucleophilic, completely preventing lactamization.
References

1.1. Angewandte Chemie International Edition (via NIH). 2.2. Chemical Communications (RSC Publishing), 2014, 50, 10653-10656.

Sources

Preventing racemization during 3-Amino-2-(3-nitrophenyl)propanoic acid coupling

Author: BenchChem Technical Support Team. Date: March 2026

Here is the comprehensive technical support guide for preventing racemization during the coupling of 3-Amino-2-(3-nitrophenyl)propanoic acid.

Topic: Preventing Racemization of 3-Amino-2-(3-nitrophenyl)propanoic Acid Document ID: TSC-2025-NITRO-BETA Audience: Medicinal Chemists, Process Chemists, Peptide Scientists

Diagnostic & Mechanistic Insight

Q: Why is this specific amino acid so prone to racemization compared to standard residues?

A: The "Perfect Storm" of Acidity. Standard


-amino acids are relatively stable because the 

-proton is not highly acidic (pKa ~29 in DMSO). However, your molecule is a

-amino acid with an

-aryl substituent
.

The structure 3-Amino-2-(3-nitrophenyl)propanoic acid possesses a unique electronic environment at the C2 (alpha) position:

  • Alpha-Positioning: The stereocenter is directly adjacent to the carbonyl (C1), making it an

    
    -proton.
    
  • Nitroaryl Effect: The 3-nitrophenyl group is a strong Electron Withdrawing Group (EWG). Through inductive effects (-I) and resonance, it significantly stabilizes the negative charge that forms upon deprotonation.

  • Result: The pKa of the C2 proton drops drastically (estimated pKa < 18 in DMSO). Even mild bases like DIPEA or NMM can deprotonate this center, leading to an enolate intermediate that destroys stereochemistry.

Q: What is the primary mechanism of stereochemical loss?

A: Base-Catalyzed Enolization. Unlike


-amino acids which often racemize via oxazolone formation, 

-substituted

-amino acids primarily racemize via direct proton abstraction.

Visualizing the Threat:

RacemizationMechanism cluster_warning Critical Risk Factor Substrate Chiral Substrate (L-Isomer) Enolate Planar Enolate (Achiral Intermediate) Substrate->Enolate Deprotonation (Fast w/ NO2-Ph group) Base Base (B:) Base->Enolate Attacks H+ Racemate Racemic Mixture (50% L / 50% D) Enolate->Racemate Reprotonation (Non-stereoselective) Risk 3-Nitrophenyl Group Stabilizes Enolate Risk->Enolate

Figure 1: Mechanism of base-catalyzed racemization driven by the electron-withdrawing 3-nitrophenyl moiety.

Strategic Protocol Selection

To prevent racemization, you must eliminate or minimize the presence of bases during the activation step.[1][2]

Comparison of Coupling Strategies
Coupling SystemRisk LevelRecommendationWhy?
HATU / DIPEA CRITICAL Avoid Strong activation + strong base = rapid enolization.
HBTU / NMM HIGH Avoid NMM is weaker than DIPEA but still too basic for this substrate.
DIC / HOBt MODERATE Use with Caution Acidic environment is good, but activation is slow.
DIC / Oxyma LOW Recommended "Base-free" activation; Oxyma suppresses racemization effectively.
T3P / Collidine LOWEST Gold Standard T3P works in acidic/neutral media; Collidine is sterically hindered.

Recommended Protocols

Protocol A: The "Gold Standard" (T3P Method)

Best for: Maximum stereochemical retention.

Reagents:

  • Coupling Agent: T3P (Propylphosphonic anhydride), 50% in EtOAc or DMF.

  • Base: 2,4,6-Collidine (Sym-collidine).

  • Solvent: DMF or EtOAc (if solubility permits).

Step-by-Step:

  • Dissolution: Dissolve the amine component (1.0 eq) and the 3-Amino-2-(3-nitrophenyl)propanoic acid (1.1 eq) in dry DMF/EtOAc.

  • Cooling: Cool the reaction mixture to -10°C to 0°C (Ice/Salt bath).

    • Expert Note: Temperature control is non-negotiable here. Kinetic control is required.

  • Base Addition: Add 2,4,6-Collidine (2.5 - 3.0 eq).

    • Why Collidine? It is a weak, sterically hindered base that can neutralize the acid generated by T3P but is too bulky to abstract the acidic

      
      -proton effectively.
      
  • Activation: Add T3P solution (1.5 eq) dropwise over 5 minutes.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature slowly. Monitor by LCMS.

Protocol B: The "Base-Free" Method (Carbodiimide)

Best for: Large scale or when T3P is unavailable.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide).[1][3]

  • Additive: Oxyma Pure (Ethyl cyanoglyoxylate-2-oxime).

  • Solvent: DCM/DMF (1:1 mixture).

Step-by-Step:

  • Pre-mix: Dissolve 3-Amino-2-(3-nitrophenyl)propanoic acid (1.0 eq) and Oxyma Pure (1.0 eq) in the solvent.

    • Note: Ensure the solution is clear.

  • Cooling: Cool to 0°C.

  • Activation: Add DIC (1.0 eq). Stir for 2-3 minutes.

    • Critical: Do NOT pre-activate for more than 5 minutes. Extended activation times increase the risk of rearrangement.[4]

  • Coupling: Add the amine component (0.9 - 1.0 eq) immediately.

  • Reaction: Stir at 0°C for 2 hours.

Troubleshooting & Decision Support

Q: I am seeing low yields with the T3P protocol. What now?

A: T3P is sensitive to steric bulk.[5] If the yield is low:

  • Increase T3P to 2.0 eq .

  • Switch solvent to NMP (N-methyl-2-pyrrolidone) to improve solubility and reaction kinetics.

  • Do not switch to a stronger base (like TEA); this will spike the racemization.

Q: Can I use EDC/NHS?

A: Generally, no . NHS esters are often too slow to react with hindered amines, allowing time for the activated ester to racemize in solution. Oxyma esters (formed via Protocol B) are significantly more reactive and stable against racemization than NHS esters.

Decision Tree for Optimization

DecisionTree Start Start Coupling Optimization Soluble Is Substrate Soluble in EtOAc/DCM? Start->Soluble YesSol Yes Soluble->YesSol High Solubility NoSol No (Needs DMF/NMP) Soluble->NoSol Low Solubility ProtocolB Use Protocol B (DIC / Oxyma) Base-Free YesSol->ProtocolB ProtocolA Use Protocol A (T3P / Collidine) Low Temp NoSol->ProtocolA CheckRac Check Chiral Purity (HPLC) ProtocolB->CheckRac ProtocolA->CheckRac HighRac > 5% Racemization CheckRac->HighRac LowRac < 1% Racemization CheckRac->LowRac Fix1 Switch Base to TMP (Collidine) Reduce Temp to -10°C HighRac->Fix1 Success Proceed to Scale-Up LowRac->Success Fix1->CheckRac Fix2 Use Acid Fluoride Method (Cyanuric Fluoride) Fix1->Fix2 Still Fails

Figure 2: Decision matrix for selecting coupling conditions based on solubility and initial racemization results.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Troubleshooting solubility issues of 3-Amino-2-(3-nitrophenyl)propanoic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-Amino-2-(3-nitrophenyl)propanoic acid Solubility Guide

Subject: Troubleshooting Solubility Issues for 3-Amino-2-(3-nitrophenyl)propanoic acid Applicable Compounds:


-Amino acid derivatives, Nitro-phenylalanine analogs
User Level:  Advanced (Research/Formulation)

Executive Summary

3-Amino-2-(3-nitrophenyl)propanoic acid is a


-amino acid derivative often used as a scaffold in peptidomimetics and integrin antagonists.[1] Users frequently report insolubility in neutral water (pH 7.0).[1] This is not a defect but a physical characteristic of its zwitterionic nature  and high crystal lattice energy.[1]

The molecule exists as a stable zwitterion at neutral pH, leading to minimal solubility (often <1 mg/mL). To achieve concentrations required for biological assays (10–100 mM), you must disrupt this lattice by altering the ionization state (pH adjustment) or dielectric constant (co-solvents).

Part 1: The Diagnostic Phase (Why is it not dissolving?)

Q1: I added the powder to water, and it just floats/clumps. Is the batch defective?

Answer: Likely not. This behavior is typical for aromatic


-amino acids near their isoelectric point (pI).[1]
  • The Mechanism: At pH ~6.0–7.0, the amine is protonated (

    
    ) and the carboxylic acid is deprotonated (
    
    
    
    ).[1] The net charge is zero.[1][2] These zwitterions stack efficiently in a crystal lattice via electrostatic attraction, making the energy cost to break them apart and hydrate them very high.
  • The Nitro Effect: The 3-nitro group on the phenyl ring increases the lipophilicity and bulk of the side chain compared to unsubstituted

    
    -phenylalanine, further reducing water solubility.[1]
    
Q2: What is the theoretical solubility profile?

Based on structural analogs (e.g., 3-nitro-phenylalanine and


-phenylalanine), the solubility profile follows a U-shaped curve relative to pH.[1]
pH ConditionDominant SpeciesNet ChargePredicted Solubility
pH < 2.0 Cationic (

,

)
+1High (>50 mg/mL)
pH 5.0 – 7.0 Zwitterionic (

,

)
0Very Low (<1 mg/mL)
pH > 10.0 Anionic (

,

)
-1High (>50 mg/mL)

Part 2: Troubleshooting Protocols

Issue A: "I need a neutral aqueous stock solution."

Status: Impossible directly. Solution: You must dissolve it as a salt first, then dilute into a buffered system, or use a co-solvent.[1]

Protocol 1: The "Acid-Drop" Method (Recommended for Stability) This converts the zwitterion into a soluble hydrochloride salt.[1]

  • Weigh the target amount of 3-Amino-2-(3-nitrophenyl)propanoic acid.[1]

  • Add 0.9 equivalents of the final volume using 0.1 M HCl (not water).

    • Why? The low pH protonates the carboxylic acid, breaking the zwitterionic lattice.

  • Vortex and sonicate for 5 minutes at 40°C.

  • Once dissolved, slowly add water or buffer to reach the final volume.[1][2][3]

    • Warning: If you dilute too far with a neutral buffer (e.g., PBS), the pH may rise back to the pI, causing reprecipitation. Keep the final concentration below 5 mg/mL if moving to pH 7.4.[1]

Issue B: "I cannot use acid/base; my assay is sensitive."

Solution: Use a water-miscible organic co-solvent.

Protocol 2: The DMSO/Water Pulse

  • Dissolve the compound in 100% DMSO to make a 100x or 1000x master stock (e.g., 100 mM).[1]

    • Note: The nitro group makes the molecule soluble in polar aprotic solvents.[1]

  • Add the aqueous buffer to the DMSO stock , not the other way around.[1]

    • Technique: Add buffer dropwise while vortexing.[1] This prevents local regions of supersaturation that trigger amorphous precipitation.[1]

  • Validation: If the solution turns cloudy, you have exceeded the solubility limit for that specific DMSO/Water ratio.[1]

Part 3: Advanced Visualization & Logic

Workflow Logic: Solubility Decision Tree

Use this flowchart to determine the correct solubilization strategy for your specific application.

Solubility_Workflow Start Start: Solid Powder Check_Assay Check Assay Tolerance Start->Check_Assay DMSO_OK Is DMSO/DMF allowed? Check_Assay->DMSO_OK pH_OK Is acidic/basic pH allowed? DMSO_OK->pH_OK No Protocol_DMSO Protocol: Organic Stock (Dissolve in 100% DMSO -> Dilute) DMSO_OK->Protocol_DMSO Yes Protocol_Acid Protocol: Salt Formation (Dissolve in 0.1M HCl) pH_OK->Protocol_Acid Acid OK Protocol_Base Protocol: Base Solubilization (Dissolve in 0.1M NaOH) pH_OK->Protocol_Base Base OK Fail Consult Chemistry Team (Chemical Modification Required) pH_OK->Fail Strictly Neutral Only

Figure 1: Decision tree for selecting the appropriate solubilization method based on assay constraints.

Mechanistic Insight: Zwitterion Equilibrium

Understanding the protonation states is critical for preventing precipitation during serial dilutions.[1]

Species_Equilibrium Cation Cationic Form (Soluble) pH < 3 Zwitterion Zwitterionic Form (Insoluble Precipitate) pH ~ 6-7 Cation->Zwitterion + OH- Zwitterion->Cation + H+ Anion Anionic Form (Soluble) pH > 10 Zwitterion->Anion + OH- Anion->Zwitterion + H+

Figure 2: The equilibrium shifts that dictate solubility.[1] The "Danger Zone" is the central Zwitterionic state.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I sonicate the solution if it precipitates? A: Yes, but with caution. Sonication helps overcome the kinetic barrier of dissolution, but if the thermodynamic solubility limit (determined by pH) is exceeded, the compound will re-precipitate upon standing or cooling. Use sonication only to speed up dissolution in the correct solvent (e.g., HCl or DMSO), not to force it into neutral water.

Q: Will the nitro group degrade in solution? A: The aromatic nitro group is generally stable in aqueous solution at room temperature.[1] However, avoid using strong reducing agents (e.g., DTT, TCEP) in your buffer, as they can reduce the nitro group to an amine (


) or hydroxylamine over time, chemically altering your compound [1].

Q: Why does the solution turn yellow in NaOH? A: Nitro-aromatic compounds often exhibit a "yellowing" effect in alkaline conditions due to the formation of charge-transfer complexes or resonance stabilization of the anion (Meisenheimer complex precursors), though this is more common with polynitro compounds.[1] A slight color change is usually normal, but verify purity via HPLC if the color is intense [2].

References

  • PubChem . (2024).[1][4][5] Compound Summary: 3-Amino-2-phenylpropanoic acid (Structural Analog).[1] National Library of Medicine.[1] Available at: [Link]

Sources

Technical Support Center: Troubleshooting the Reduction of 3-Amino-2-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the chemoselective reduction of highly functionalized nitroarenes. The molecule —3-amino-2-(3-nitrophenyl)propanoic acid —presents a unique synthetic challenge. It contains a reducible aromatic nitro group, a primary aliphatic amine (forming a


-amino acid backbone), and a carboxylic acid.

Reducing the nitro group to an aniline without triggering intermolecular condensation, deamination, or the accumulation of toxic azo-dimers requires precise control over the reaction kinetics and the local pH. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure a clean, high-yielding transformation.

Mechanistic Insights: The Haber Model & Degradation Pathways

To minimize side reactions, we must first understand the causality of the reduction process. The reduction of a nitro group to an amine does not happen in a single step; it follows the Haber mechanism , an electrochemical model established in 1898[1][2].

The direct pathway involves the stepwise reduction of the nitro group to a nitroso intermediate, then to a hydroxylamine, and finally to the target aniline[1]. The reduction of the hydroxylamine to the aniline is the rate-limiting (slowest) step. If this step is not properly catalyzed, the hydroxylamine accumulates and condenses with the highly reactive nitroso intermediate to form azoxy, azo, and hydrazo dimers[1][2].

HaberMechanism Nitro Nitroarene (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso +2e-, +2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine +2e-, +2H+ Azoxy Azoxy (-N=N(O)-) Nitroso->Azoxy + Hydroxylamine (Condensation) Amine Aniline (-NH2) Hydroxylamine->Amine +2e-, +2H+ (Slow Step) Azo Azo (-N=N-) Azoxy->Azo Reduction Hydrazo Hydrazo (-NH-NH-) Azo->Hydrazo Reduction Hydrazo->Amine Cleavage

Haber mechanism for nitro reduction illustrating direct and condensation pathways.

Beyond the Haber condensation, the


-amino acid backbone of your specific substrate introduces secondary degradation risks. Under basic conditions or high heat, the aliphatic amine can act as a nucleophile, leading to oligomerization with the carboxylic acid, or undergo elimination (deamination) to form a cinnamic acid derivative[3].

SideReactions SM 3-Amino-2-(3-aminophenyl) propanoic acid Deamination Deamination Product (Cinnamic Acid Deriv.) SM->Deamination -NH3 (Base/Heat) Polymer Intermolecular Polyamides (Oligomerization) SM->Polymer -H2O (Amine-Carboxyl Condensation)

Primary degradation pathways of the reduced beta-amino acid product.

Troubleshooting FAQs

Q: Why is my reduction yielding a complex mixture of orange/red byproducts instead of the pure amine? A: The coloration strongly indicates the formation of azo and azoxy dimers. This occurs when the reduction of the hydroxylamine intermediate is too slow, allowing it to condense with the nitroso intermediate[1]. This condensation is heavily favored under alkaline conditions[2]. Solution: Avoid basic conditions. Switch to Catalytic Transfer Hydrogenation (CTH) using ammonium formate, which maintains a mildly acidic/neutral environment and provides a steady, controlled release of hydrogen to rapidly push the hydroxylamine through to the aniline[4].

Q: I am observing a significant loss of the aliphatic amine (deamination) or the formation of insoluble polymeric material. How can I prevent this? A: Your substrate is a


-amino acid. The newly formed aniline and the existing aliphatic primary amine can undergo intermolecular condensation with the carboxylic acid to form polyamides[3]. Furthermore, 

-amino acids can eliminate ammonia under basic or forcing conditions. Solution: Perform the reduction under acidic conditions (e.g., using Fe/AcOH). The acidic environment ensures the aliphatic amine remains fully protonated (

). A protonated amine is no longer nucleophilic, completely shutting down both oligomerization and elimination pathways[5].

Q: Can I use standard Pd/C with


 gas for this substrate? 
A:  While standard catalytic hydrogenation with Pd/C and 

gas is common, it is highly active and can lead to over-reduction (e.g., ring saturation) or side reactions with sensitive functional groups[5]. For highly functionalized amino acids, CTH using ammonium formate with Pd/C is preferred because it is highly chemoselective, avoids the need for high-pressure equipment, and minimizes side reactions[6].

Quantitative Method Comparison

To aid in experimental design, the following table summarizes the quantitative risks associated with common reduction methodologies for this specific substrate class.

Reduction MethodReagentsChemoselectivityRisk of Azo/Azoxy DimersRisk of Deamination / Oligomerization
Catalytic Transfer Hydrogenation Pd/C, NH₄HCO₂HighLowLow (Mildly acidic pH protects amine)
Acidic Metal Reduction Fe, AcOHHighVery LowVery Low (Amine fully protonated)
Direct Hydrogenation Pd/C, H₂ (gas)ModerateLowModerate (Requires strict pressure control)
Complex Hydrides LiAlH₄LowHigh (Forms Azo compounds)[5]High (Reduces carboxylic acid)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific In-Process Controls (IPCs), you can definitively prove the causality of the reaction's success before proceeding to the workup.

Protocol A: Chemoselective Catalytic Transfer Hydrogenation (CTH)

This is the premier method for reducing nitro groups while preserving sensitive aliphatic amines and carboxylic acids[4][6].

Materials:

  • 3-Amino-2-(3-nitrophenyl)propanoic acid (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (10 wt% of substrate)[6]

  • Ammonium formate (5.0 - 10.0 eq)

  • Anhydrous Methanol

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the substrate and dissolve it completely in anhydrous methanol (approx. 0.1 M concentration)[6].

  • Catalyst Addition: Carefully add the wet 10% Pd/C. Causality Note: Wet Pd/C is mandatory to mitigate the risk of ignition when handling methanol[6].

  • Hydrogen Donor Addition: Add ammonium formate in portions at room temperature. Causality Note: Ammonium formate decomposes on the Pd surface into ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    , 
    
    
    
    , and
    
    
    . The excess equivalents are required to drive the equilibrium forward and prevent the accumulation of the hydroxylamine intermediate.
  • System Validation (IPC): Stir at room temperature. Monitor the reaction strictly via LC-MS. The reaction is self-validating when the LC-MS trace shows the complete disappearance of both the starting material mass and the transient hydroxylamine mass (

    
    ). Do not stop the reaction until the hydroxylamine peak is entirely absent.
    
  • Workup: Filter the reaction mixture through a tightly packed pad of Celite® to remove the Pd/C catalyst[6]. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the pure 3-amino-2-(3-aminophenyl)propanoic acid.

Protocol B: Mild Chemical Reduction (Iron / Acetic Acid)

If CTH fails due to catalyst poisoning, this classical method provides an exceptionally robust alternative by leveraging an acidic environment to protect the aliphatic amine[5].

Materials:

  • 3-Amino-2-(3-nitrophenyl)propanoic acid (1.0 eq)

  • Iron powder (Fe), fine mesh (5.0 eq)

  • Glacial Acetic Acid (AcOH) / Ethanol (1:1 v/v)

Step-by-Step Methodology:

  • Setup: Dissolve the substrate in the AcOH/Ethanol mixture. Causality Note: The acetic acid acts as both the proton source for the reduction and the protecting agent for the aliphatic amine by converting it to its non-nucleophilic conjugate acid (

    
    )[5].
    
  • Reduction: Add the iron powder portion-wise to avoid a sudden exotherm. Heat the mixture to 60 °C.

  • System Validation (IPC): Monitor via TLC (Ninhydrin stain). The reaction is complete when the high-Rf nitro compound is entirely converted to the baseline-retained, double-ninhydrin-positive diamine.

  • Workup: Cool to room temperature and filter through Celite® to remove iron salts. Carefully adjust the pH to the isoelectric point of the product (approx. pH 6.0-6.5) using dilute NaOH to precipitate the zwitterionic amino acid product.

References

  • Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported Gold Fudan University[Link]

  • WO2020131574A1 - Method of reducing aromatic nitro compounds Google P
  • Nitro Reduction - Common Conditions Common Organic Chemistry [Link]

  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups Master Organic Chemistry[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Chemical Reviews (ACS)[Link]

Sources

Stability of 3-Amino-2-(3-nitrophenyl)propanoic acid under acidic hydrolysis conditions

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability and analysis of 3-Amino-2-(3-nitrophenyl)propanoic acid (a


-amino acid) under acidic hydrolysis conditions.

Executive Summary

3-Amino-2-(3-nitrophenyl)propanoic acid is a non-proteinogenic


-amino acid. Unlike standard 

-amino acids, its side chain (3-nitrophenyl) is attached to the

-carbon (C2), while the amino group is on the

-carbon (C3).

Users analyzing peptides containing this residue often encounter two contradictory challenges:

  • Extreme Steric Hindrance: The bulky nitrophenyl group at C2 shields the peptide bond, often requiring harsher or longer hydrolysis than standard amino acids.

  • Stereochemical Instability: The electron-withdrawing nitro group increases the acidity of the C2-proton, making the molecule highly susceptible to racemization even under standard acidic conditions.

Module 1: Critical Mechanisms (The "Why")

To troubleshoot effectively, one must understand the three competing chemical pathways active during 6M HCl hydrolysis.

The Steric Shield (Incomplete Hydrolysis)

In


-amino acids, the side chain is located directly adjacent to the carboxyl group. When this residue is part of a peptide chain, the bulky 3-nitrophenyl group creates a "steric shield" around the amide bond.
  • Impact: Standard hydrolysis (110°C, 24h) is often insufficient.

  • Observation: Low recovery yields; appearance of "deletion" sequences or dipeptide fragments in LC-MS.

Electronic Activation (Racemization)

The 3-nitrophenyl group is a strong Electron Withdrawing Group (EWG). It pulls electron density away from the C2 carbon, significantly lowering the pKa of the C2-hydrogen.

  • Mechanism: Acid-catalyzed enolization. The C2 proton is lost, forming a planar enol intermediate.[1] Reprotonation occurs randomly from either face.

  • Observation: Split peaks in chiral chromatography; loss of optical purity.

Retro-Michael Addition (Degradation)

While less common in acid than in base, prolonged heating can induce the elimination of ammonia (deamination), resulting in a cinnamic acid derivative.

  • Risk Factor: The nitro group stabilizes the transition state for this elimination.

Visualizing the Pathways

The following diagram illustrates the competing fates of the molecule during hydrolysis.

degradation_pathways cluster_main Hydrolysis Environment (6M HCl, 110°C) Peptide Peptide-Bound Residue (Sterically Hindered) FreeAA Free Amino Acid (Target Molecule) Peptide->FreeAA Hydrolysis (Slow due to Sterics) Racemate Racemized Product (R/S Mixture) FreeAA->Racemate Enolization (Fast due to NO2 EWG) ElimProd Elimination Product (3-Nitrocinnamic Acid deriv.) FreeAA->ElimProd Retro-Michael (Minor Pathway) Factor1 Steric Bulk (Requires Time) Factor1->Peptide Factor2 Nitro Group (EWG) (Accelerates Racemization) Factor2->FreeAA

Caption: Kinetic competition between peptide bond cleavage (hydrolysis) and side-reactions (racemization/elimination).[2]

Module 2: Troubleshooting Guide

Use this decision matrix to diagnose issues with your recovery data.

SymptomProbable CauseTechnical ExplanationCorrective Action
Low Recovery (<80%) Incomplete Hydrolysis The

-position creates steric hindrance, preventing water from attacking the amide bond efficiently in 24h.
Extend Time: Increase hydrolysis to 48–72 hours.Microwave: Use 150°C for 60 mins (higher energy overcomes steric barrier).
Split Peaks (HPLC) Racemization The acidic C2-proton equilibrates between R and S enantiomers via an enol intermediate.Acceptance: Racemization is often unavoidable with this residue. Quantify as sum of isomers.Mitigation: Reduce temp to 100°C and extend time, or use enzymatic hydrolysis (Pronase).
Unknown UV Peak Deamination Formation of 2-(3-nitrophenyl)acrylic acid via retro-Michael elimination.Reduce Heat: Do not exceed 110°C.Check Purity: Ensure no metal ions are present (catalyze degradation).
Peak Shift (Mass) Nitro Reduction Conversion of

to

(Mass -30 + 2 = -28 shift? No,

lost,

gained. Mass shift: -32 + 2 = -30 Da).
Contamination Check: 6M HCl alone rarely reduces nitro groups. Check for Zn/Fe/Sn contamination in hydrolysis vessels/needles.

Module 3: Optimized Experimental Protocol

This protocol balances the need for harsh conditions (to overcome sterics) with the need for preservation (to prevent degradation).

Materials
  • Acid: 6M HCl (LC-MS grade).

  • Additive: Propionic Acid (improves solubility of the hydrophobic nitrophenyl core).

  • Scavenger: Phenol (0.1% - optional, protects against halogenation if Tyr is present).

  • Vessel: Pyrolyzed borosilicate glass tubes (Metal-free).

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve peptide (approx. 10-50 nmol) in 200

      
      L of 1:1 mixture of 6M HCl and Propionic Acid .
      
    • Why: The propionic acid increases the boiling point and improves the solubility of the hydrophobic

      
      -amino acid, enhancing hydrolysis efficiency without increasing acidity.
      
  • Degassing (Critical):

    • Freeze sample in liquid nitrogen.

    • Apply vacuum (<50 mTorr).

    • Thaw under vacuum to remove dissolved oxygen.

    • Flush with Argon. Repeat 3x.

    • Why: Prevents oxidative degradation of the nitro group and side reactions.

  • Hydrolysis:

    • Method A (Oven): Seal tube under vacuum. Incubate at 110°C for 48 hours .

      • Note: The standard 24h is likely insufficient for

        
        -amino acids.
        
    • Method B (Microwave - Recommended): 150°C for 45 minutes.

      • Why: Rapid heating minimizes the time window for racemization while providing energy to break the hindered bond.

  • Work-up:

    • Evaporate acid under nitrogen stream or speed-vac.

    • Reconstitute in initial mobile phase immediately.

Diagnostic Flowchart

troubleshooting_tree Start Start Analysis CheckRecovery Is Recovery > 90%? Start->CheckRecovery CheckChiral Is Chiral Integrity Maintained? CheckRecovery->CheckChiral Yes IssueLow Issue: Low Yield CheckRecovery->IssueLow No IssueRace Issue: Racemization CheckChiral->IssueRace No Success Protocol Validated CheckChiral->Success Yes ActionTime Action: Increase Time to 72h or use Microwave IssueLow->ActionTime ActionTemp Action: Lower Temp to 105°C Extend Time IssueRace->ActionTemp ActionTime->CheckRecovery Re-test

Caption: Decision tree for optimizing hydrolysis conditions based on analytical feedback.

FAQ: Frequently Asked Questions

Q: Can I use enzymatic hydrolysis instead of acid? A: Yes, and it is recommended if chiral purity is paramount. Enzymes like Pronase or Leucine Aminopeptidase can cleave


-peptides, though significantly slower than 

-peptides.[3] You must use high enzyme-to-substrate ratios and extended incubation times (up to 72h).

Q: Why does the nitro group increase racemization risk? A: The nitro group is electron-withdrawing. Through inductive effects, it pulls electron density from the phenyl ring, which in turn pulls density from the C2 carbon. This weakens the C2-H bond, making it easier for the proton to dissociate (acidic behavior), leading to the planar enol form that destroys stereochemistry.

Q: I see a peak with Mass [M-17]. What is it? A: This corresponds to the loss of


 (Mass 17). This confirms the Retro-Michael elimination  pathway. If you see this, your hydrolysis temperature is too high. Reduce temperature by 10°C.

Q: Is this molecule stable in 6M HCl at room temperature? A: Yes. At room temperature, both hydrolysis and degradation are negligible.[4] The instability is thermally driven.

References

  • Seebach, D., et al. (2004). "

    
    -Amino Acids: Syntheses, Occurrence in Natural Products, and Components of 
    
    
    
    -Peptides." Helvetica Chimica Acta. (Comprehensive review on stability and synthesis of beta-amino acids).
  • Steer, D. L., et al. (2002). "

    
    -Amino acids: Versatile peptidomimetics." Current Medicinal Chemistry. (Discusses the steric hindrance and proteolytic stability of beta-peptides). 
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Foundational text on beta-peptide structure and stability).

  • NIST Chemistry WebBook. "3-Amino-2-phenylpropanoic acid derivatives." (General chemical properties and stability data).

Sources

Removing unreacted reagents from 3-Amino-2-(3-nitrophenyl)propanoic acid crude product

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support guide for the purification of 3-Amino-2-(3-nitrophenyl)propanoic acid .

Topic: Purification of 3-Amino-2-(3-nitrophenyl)propanoic acid (Crude) Ticket ID: PUR-AA-NO2-001 Status: Open Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are dealing with a


-amino acid derivative  possessing a zwitterionic core  and a nitro-aromatic side chain .[1] The purification strategy must exploit the amphoteric nature of the amino acid backbone while preserving the integrity of the nitro group (which is susceptible to reduction).[1]

The crude product likely contains:

  • Non-ionic organics: Unreacted 3-nitrobenzaldehyde (if synthesized via Mannich/aldol routes) or nitro-acrylate esters.[1]

  • Anionic species: Unreacted malonic acid or carboxylic acid byproducts.[1]

  • Inorganic salts: Ammonium acetate or buffers used during synthesis.[1]

This guide prioritizes Ion Exchange Chromatography (IEX) and pH-Switch Extraction as the most robust, self-validating protocols.

Module 1: The "pH-Switch" Extraction Protocol

Best for: Removing unreacted non-ionic starting materials (e.g., aldehydes, esters) and bulk removal of organic impurities.

The Logic (Why this works)

Your target molecule is amphoteric.[1]

  • pH < 2.0: It exists as a cation (

    
    ).[1] Soluble in water; insoluble in non-polar organics.[1]
    
  • pH > 10.0: It exists as an anion (

    
    ).[1] Soluble in water.[1][2][3]
    
  • pH

    
     pI (Isoelectric Point):  Net charge is zero.[1][4] Minimum water solubility; tends to precipitate or crystallize.[1]
    

By acidifying the crude, we force the amino acid into the aqueous phase, allowing us to wash away non-ionic lipophilic impurities (like unreacted 3-nitrobenzaldehyde) into an organic solvent.

Step-by-Step Protocol
  • Dissolution: Suspend the crude solid in 1.0 M HCl (approx. 10 mL per gram of crude).

    • Checkpoint: The solution should become clear as the amine protonates.[1] If solids remain, filter them off (these are likely insoluble non-basic impurities).

  • The Organic Wash (Critical Step):

    • Extract the acidic aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (

      
       vol).
      
    • Action: Discard the organic layer.[1] It contains the unreacted non-ionic reagents (aldehydes/neutrals).[1]

    • Target: The amino acid remains in the aqueous acid phase.[1]

  • The pI Precipitation:

    • Neutralize the aqueous phase slowly with 2.0 M NaOH or Ammonium Hydroxide .

    • Target pH: 6.0 – 6.5 (Estimated pI for this

      
      -amino acid).[1]
      
    • Observation: The product should precipitate as a white/off-white solid.

  • Isolation:

    • Cool to 4°C for 2 hours. Filter and wash with ice-cold water and then cold acetone (to remove residual water and speed drying).[1]

Module 2: Strong Cation Exchange (SCX) Chromatography

Best for: Removing inorganic salts, weak acids (malonic acid), and colored byproducts. This is the "Gold Standard" for zwitterion purity.

The Logic

A Strong Cation Exchange resin (sulfonic acid based) will bind the amino acid at low pH. Impurities that cannot become positive (neutral organics, anionic acids) will pass through. The product is then released by switching the pH to basic.[1]

Experimental Workflow

SCX_Workflow cluster_legend Mechanism Start Crude Mixture (Dissolved in 0.1M HCl) Column SCX Column (Sulfonic Acid Resin) Start->Column Load (pH < 2) Waste Waste: Salts, Acids, Neutrals Column->Waste Flow through Column->Waste Impurities Product Pure Amino Acid (Ammonium Salt/Free Base) Column->Product Collect Basic Fractions Wash Wash Step (Water/Methanol) Wash->Column Remove unbound Elute Elution Step (1M NH4OH) Elute->Column Release Target Mechanism R-NH3+ binds to Resin-SO3- Neutrals do not bind

Figure 1: Strong Cation Exchange (SCX) purification logic for zwitterionic compounds.

Protocol
  • Resin Preparation: Use Dowex 50W or Amberlyst 15 (H+ form).[1] Pre-wash resin with methanol, then water.

  • Loading: Dissolve crude product in minimal 0.1 M HCl and load onto the column.

  • Washing: Flush column with Distilled Water (5 column volumes) followed by 50% Methanol/Water .

    • Result: This removes inorganic salts (which wash through) and non-basic organic acids (like unreacted malonic acid).

  • Elution: Elute with 1.0 M NH

    
    OH  (Ammonia water).
    
    • Mechanism:[1][3][5] The ammonia deprotonates the resin and the amino acid, releasing the product.

  • Finishing: Collect ninhydrin-positive fractions and lyophilize (freeze-dry).

    • Note: Do not use rotary evaporation at high heat (>50°C) as

      
      -amino acids can sometimes undergo thermal decarboxylation or cyclization.[1]
      

Module 3: Troubleshooting & FAQs

Ticket #101: "My product is 'oiling out' instead of crystallizing at the pI."

Cause: The presence of lipophilic impurities or residual solvent prevents crystal lattice formation. The nitro-phenyl ring adds significant lipophilicity. Solution:

  • The Anti-Solvent Trick: Dissolve the oil in a minimum amount of water (adjust pH away from pI to dissolve). Slowly adjust pH back to pI while simultaneously adding Ethanol or Acetonitrile .[1] The organic solvent lowers the dielectric constant, forcing the zwitterion out of solution more cleanly.

  • Sonication: While at the pI, sonicate the oil/water mixture. This often induces nucleation.[1]

Ticket #102: "I have a persistent yellow color."

Cause: Nitro-aromatics are inherently yellow, but intense orange/brown indicates azo-coupling byproducts or oxidation.[1] Solution:

  • Activated Carbon: Dissolve product in dilute HCl. Add Activated Carbon (Charcoal), stir for 30 mins, and filter through Celite. Then proceed to pI precipitation.[1]

  • Warning: Do not use metal-based reducing agents (Zn/HCl) to "clean" the color, as you will reduce the nitro group to an amine.

Ticket #103: "How do I remove unreacted 3-Nitrobenzaldehyde specifically?"

Cause: Aldehydes are non-ionic but can be sticky. Solution:

  • Bisulfite Wash: If the DCM wash (Module 1) is insufficient, wash the crude solid with Sodium Bisulfite (NaHSO

    
    )  solution. The aldehyde forms a water-soluble bisulfite adduct and is washed away, leaving the amino acid solid behind.
    

Summary of Solvents & Reagents

ReagentPurposeRisk Factor
1.0 M HCl Solubilizing the amine (Cation formation)Low. Target stable.
DCM / EtOAc Washing away non-ionic organicsMedium.[1] Emulsion risk.[1]
Dowex 50W (H+) Cation Exchange ResinLow. High purity output.
1.0 M NH

OH
Eluting from ResinLow.[1] Volatile base (easy to remove).[1]
Sodium Bisulfite Scavenging AldehydesLow. Specific to aldehyde removal.[1][6]

References

  • Vogel's Textbook of Practical Organic Chemistry. Purification of Amino Acids; Ion Exchange Procedures.[1] 5th Edition.[1] Longman Scientific & Technical.[1]

  • Bio-Rad Laboratories. Ion Exchange Chromatography: A Guide to Theory and Practice. Bio-Rad Technical Library.[1]

  • Sigma-Aldrich (Merck). Solid Phase Extraction (SPE) Method Development - SCX for Bases.[1]

  • Gellman, S. H. Foldamers: A Manifesto.[1] (Discusses synthesis and handling of

    
    -amino acids). Accounts of Chemical Research, 1998, 31(4), 173–180. 
    

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectral Analysis of 3-Amino-2-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of modern drug discovery and development, the precise structural characterization of novel molecules is paramount. Unnatural amino acids, such as 3-Amino-2-(3-nitrophenyl)propanoic acid (also known as 3-nitro-DL-phenylalanine), serve as critical building blocks for peptidomimetics and other therapeutic agents. Their unique structural motifs necessitate rigorous analytical validation. This guide provides an in-depth, expert-led analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. We will dissect the anticipated spectral features, explain the underlying chemical principles, and compare the utility of ¹H NMR against other common analytical techniques. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to approach the structural elucidation of complex small molecules.

The Strategic Importance of ¹H NMR for Structural Elucidation

Proton (¹H) NMR spectroscopy remains the gold standard for the structural elucidation of organic molecules in solution. Its power lies in providing a wealth of information from a single, non-destructive experiment:

  • Chemical Shift (δ): Reveals the electronic environment of each proton, offering clues to the functional groups and aromatic systems present.

  • Integration: Provides the relative ratio of protons in different environments.

  • Spin-Spin Coupling (J-coupling): Details the connectivity of the molecule by showing which protons are adjacent to one another.

  • Multiplicity: The splitting pattern (e.g., singlet, doublet, triplet) is a direct consequence of J-coupling and helps determine the number of neighboring protons.

For a molecule like 3-Amino-2-(3-nitrophenyl)propanoic acid, which contains a chiral center, aromatic ring, and multiple functional groups, ¹H NMR is uniquely suited to confirm its identity, purity, and conformation in solution.

Predictive ¹H NMR Analysis of 3-Amino-2-(3-nitrophenyl)propanoic Acid

While an experimental spectrum is the ultimate goal, a predictive analysis based on established chemical principles and data from analogous structures is a crucial first step. This demonstrates a deep understanding of the molecule's behavior and aids in the final spectral assignment.

Below is the structure with protons systematically labeled for our analysis.

Caption: Labeled structure of 3-Amino-2-(3-nitrophenyl)propanoic acid.

The Aromatic Region (δ 7.5 - 8.5 ppm)

The 3-nitrophenyl group is a classic example of a substituted benzene ring where the substituent is strongly electron-withdrawing. This has two major effects:

  • Deshielding: The nitro group pulls electron density from the ring, causing all aromatic protons to resonate at a lower field (higher ppm) compared to benzene (δ ~7.3 ppm).[1]

  • Splitting Patterns: The protons are chemically non-equivalent, leading to complex splitting.

  • H2': This proton is ortho to the nitro group. It will be significantly deshielded and is expected to appear as a singlet or a narrowly split triplet (due to small meta-coupling with H4' and H6'). We predict its resonance to be the furthest downfield, around δ 8.3-8.5 ppm .

  • H4' & H6': These protons are ortho (H6') and para (H4') to the propanoic acid substituent and meta to the nitro group. They will be coupled to each other (ortho-coupling, J ≈ 7-9 Hz) and will also exhibit smaller meta-couplings. We anticipate their signals to appear as complex multiplets, likely doublet of doublets or triplets, in the range of δ 7.8-8.2 ppm .

  • H5': This proton is situated between two other protons (H4' and H6') and will show two ortho-couplings, appearing as a triplet (or more accurately, a triplet of doublets if meta-couplings are resolved) around δ 7.5-7.7 ppm .

The Aliphatic Region (δ 3.0 - 4.5 ppm): The Signature of Chirality

The aliphatic backbone provides the most structurally informative signals, primarily due to the presence of a chiral center at the alpha-carbon (Cα).

  • Hα (Alpha-Proton): This proton is attached to the chiral center and is adjacent to both the amino group and the Cβ methylene group. It is expected to resonate around δ 4.0-4.5 ppm . Its multiplicity will be a doublet of doublets (dd), as it is coupled to the two non-equivalent Hβ protons.

  • Hβa and Hβb (Beta-Protons): This is a critical feature of the spectrum. Because Hα is on a stereocenter, the two protons on the adjacent Cβ are diastereotopic .[2] This means they are chemically non-equivalent and will have different chemical shifts and different coupling constants to Hα.[2][3]

    • Causality: Replacing Hβa with a different group (e.g., deuterium) would create a diastereomer relative to the molecule where Hβb is replaced. Since diastereomers have different physical properties, the protons themselves exist in distinct chemical environments.[2]

    • Expected Appearance: Instead of a simple triplet, the Hβ protons will appear as two separate multiplets. Each will be a doublet of doublets (dd), resulting from geminal coupling to each other (J ≈ 12-18 Hz) and vicinal coupling to Hα (J ≈ 3-12 Hz). Their chemical shifts are predicted to be in the δ 3.0-3.8 ppm range.

Labile Protons (NH₂ and COOH)

The protons on the amine (NH₂) and carboxylic acid (COOH) groups are acidic and can exchange with the solvent or trace amounts of water.[4]

  • Chemical Shift: Their positions are highly variable and depend on solvent, concentration, and temperature. The COOH proton is typically very broad and downfield (δ 10-13 ppm ), while the NH₂ protons are often broad and appear between δ 5-9 ppm .[4]

  • Observation: In deuterated protic solvents like D₂O or CD₃OD, these protons will exchange with deuterium and their signals will diminish or disappear entirely.[4] This exchange experiment is a definitive way to identify them.

Summary of Predicted ¹H NMR Data
Proton LabelPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
COOH10.0 - 13.0broad singlet (br s)N/A1H
H2'8.3 - 8.5singlet (s) or triplet (t)J ≈ 2-3 Hz (meta)1H
H4', H6'7.8 - 8.2multiplet (m)J ≈ 7-9 Hz (ortho), 2-3 Hz (meta)2H
H5'7.5 - 7.7triplet (t)J ≈ 7-9 Hz (ortho)1H
NH₂5.0 - 9.0broad singlet (br s)N/A2H
4.0 - 4.5doublet of doublets (dd)J ≈ 5-9 Hz, 7-12 Hz1H
Hβa, Hβb3.0 - 3.82 x doublet of doublets (dd)J ≈ 12-18 Hz (geminal), 3-12 Hz (vicinal)2H

Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful, a comprehensive structural confirmation relies on orthogonal data. The following workflow illustrates a robust analytical approach.

cluster_0 Analytical Workflow start Synthesized Compound (3-Amino-2-(3-nitrophenyl)propanoic acid) ms Mass Spectrometry (MS) - Confirm Molecular Weight - Fragmentation Pattern start->ms ftir FTIR Spectroscopy - Identify Functional Groups (NO₂, COOH, NH₂) start->ftir nmr_analysis NMR Spectroscopy start->nmr_analysis confirmation Confirmed Structure & Purity ms->confirmation ftir->confirmation h_nmr ¹H NMR - H-H Connectivity - Stereochemistry nmr_analysis->h_nmr c_nmr ¹³C NMR / DEPT - Carbon Skeleton - Number of C, CH, CH₂, CH₃ nmr_analysis->c_nmr d_nmr 2D NMR (COSY, HSQC) - Unambiguous Assignments nmr_analysis->d_nmr h_nmr->confirmation c_nmr->confirmation d_nmr->confirmation

Caption: A typical workflow for comprehensive small molecule characterization.

Comparative Analysis Table
TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Detailed H-H connectivity, stereochemical relationships (diastereotopicity), relative quantification. Unparalleled structural detail for protons, non-destructive, excellent for isomer differentiation.Requires soluble sample, can have overlapping signals in complex molecules, less sensitive than MS.
¹³C NMR Carbon count and type (C, CH, CH₂, CH₃ via DEPT), chemical environment of each carbon.Complements ¹H NMR by providing direct information on the carbon backbone.Low natural abundance of ¹³C makes it much less sensitive than ¹H NMR, requiring more sample or longer acquisition times.
Mass Spectrometry (MS) Precise molecular weight (HRMS), molecular formula, fragmentation patterns for substructure identification.Extremely high sensitivity, requires very little sample, provides definitive molecular formula.Does not provide information on connectivity or stereochemistry, isomers can be indistinguishable.
FTIR Spectroscopy Presence or absence of specific functional groups (e.g., C=O, N-H, O-H, NO₂).Fast, inexpensive, requires minimal sample preparation, good for quick functional group screening.Provides very limited information on the overall molecular structure and connectivity.

Experimental Protocols

Trustworthy data begins with meticulous sample preparation. The protocol below is designed to yield high-resolution spectra suitable for detailed analysis.

Protocol for ¹H NMR Sample Preparation

Objective: To prepare a ~5-15 mg sample of 3-Amino-2-(3-nitrophenyl)propanoic acid in a suitable deuterated solvent for high-resolution ¹H NMR analysis.

Materials:

  • 3-Amino-2-(3-nitrophenyl)propanoic acid (5-25 mg)

  • Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, D₂O with pH adjustment), ~0.7 mL

  • 5 mm NMR tubes

  • Pasteur pipette and glass wool

  • Vortex mixer

  • Analytical balance

Methodology:

  • Weighing the Sample: Accurately weigh 5-15 mg of the analyte directly into a clean, dry vial. A higher concentration is generally better for signal-to-noise, especially if ¹³C NMR is also planned.[5]

  • Solvent Selection:

    • Rationale: The choice of solvent is critical. It must fully dissolve the sample without reacting with it.[5]

    • Recommendation: DMSO-d₆ is an excellent starting choice due to its high solubilizing power for polar, functionalized molecules. It will also allow for the observation of the NH and OH protons. Methanol-d₄ is another good option.[5] If using D₂O, the pH may need to be adjusted with DCl or NaOD to ensure solubility and sharpen peaks.

  • Dissolution: Add approximately 0.7 mL of the chosen deuterated solvent to the vial. Vortex the sample for 30-60 seconds to ensure complete dissolution. Visually inspect the solution against a bright light to confirm no solid particles remain.

  • Filtration (Critical Step):

    • Causality: Undissolved particulate matter will severely degrade the magnetic field homogeneity, leading to broad, poorly resolved spectral lines.[5] This cannot be corrected by spectrometer shimming.

    • Procedure: Tightly pack a small plug of glass wool into a Pasteur pipette. Using the pipette, filter the sample solution directly into a clean 5 mm NMR tube. Do not use cotton wool, as solvents can leach impurities from it.

  • Final Volume Check: The final sample height in the tube should be 4-5 cm (approximately 0.6-0.7 mL) to ensure it is within the active detection region of the NMR probe.[5]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent. The sample is now ready for analysis.

Data Acquisition Parameters

While specific parameters will be optimized on the spectrometer, a standard ¹H experiment would involve:

  • Spectrometer: 400 MHz or higher for good spectral dispersion.

  • Temperature: 298 K (25 °C).

  • Scans: 8-16 scans for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Pulse Angle: 30-45 degrees.

Conclusion

The ¹H NMR spectrum of 3-Amino-2-(3-nitrophenyl)propanoic acid is rich with structural information. A thorough analysis, grounded in the principles of chemical shifts, coupling constants, and particularly the concept of diastereotopicity, allows for an unambiguous assignment of its proton signals. By integrating this detailed NMR analysis with orthogonal data from techniques like mass spectrometry and FTIR, researchers can achieve a high degree of confidence in the structure and purity of this and other complex synthetic intermediates. This rigorous analytical approach is not merely academic; it is a foundational component of robust and reproducible science in the pursuit of new therapeutics.

References

  • NMR Sample Preparation. University of California, Riverside. [Link]

  • ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (FDB002253) - FooDB. Food Database. [Link]

  • NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Quantitative ¹H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. [Link]

  • Diastereotopic Protons in ¹H NMR Spectroscopy: Examples. Master Organic Chemistry. [Link]

  • ¹H NMR chemical shift ppm table. University of California, Los Angeles. [Link]

  • Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Diastereotopic Protons Change Everything in NMR. The Organic Chemistry Tutor via YouTube. [Link]

  • 2-Amino-3-(3-nitrophenyl)propanoic acid | C9H10N2O4 | CID 228814. PubChem. [Link]

Sources

HPLC Method Development Guide: Enantioseparation of 3-Amino-2-(3-nitrophenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

Target Molecule: 3-Amino-2-(3-nitrophenyl)propanoic acid Chemical Class:


-Amino Acid (Aryl-substituted)
Challenge:  Zwitterionic nature, solubility issues in non-polar solvents, and the need for high selectivity (

) without derivatization.

Separating enantiomers of 3-Amino-2-(3-nitrophenyl)propanoic acid presents a distinct challenge compared to standard neutral pharmaceuticals. As a


-amino acid, the distance between the ammonium and carboxylate groups alters the binding geometry compared to 

-amino acids. Furthermore, the nitro-aromatic ring introduces strong

-

interaction potential but also deactivates the ring, affecting donor-acceptor relationships.

This guide prioritizes direct separation (underivatized) to streamline your workflow, reduce cost, and eliminate kinetic resolution errors. We compare three dominant technologies: Zwitterionic Cinchona Alkaloids (ZWIX) , Macrocyclic Glycopeptides (Teicoplanin) , and Crown Ethers .

The "Gold Standard" Recommendation

For this specific substrate, the Zwitterionic Ion-Exchange (ZWIX) mode is the superior choice. It exploits the molecule's zwitterionic state directly, using a double ion-pairing mechanism that is exceptionally effective for


-amino acids.

Molecular Profiling & Detection

Before selecting a column, understand the physicochemical behavior of the analyte.

  • pKa Values (Estimated):

    • Carboxyl group: ~3.6

    • Amino group: ~9.4

    • Implication: At neutral pH, the molecule is a zwitterion (

      
      ).
      
  • Chromophore: The 3-nitrophenyl group provides strong UV absorption.

    • Primary Wavelength: 254 nm (Aromatic/Nitro)

    • Secondary Wavelength: 210-220 nm (Peptide/Carboxyl backbone)

  • Solubility: Moderate in Methanol (MeOH) and Water; poor in Hexane.

Method Development Decision Tree

The following workflow illustrates the logical path for selecting the optimal separation mode.

MethodDevelopment Start Start: 3-Amino-2-(3-nitrophenyl)propanoic acid Deriv Is derivatization (Boc/Fmoc) acceptable? Start->Deriv Direct Direct Separation (Preferred) Deriv->Direct No (High Throughput) DerivPath Derivatization Route Deriv->DerivPath Yes (Complex Matrix) ZWIX Primary Choice: Chiralpak ZWIX(+) (Zwitterionic Mode) Direct->ZWIX Best Selectivity for beta-AA Teico Secondary Choice: Chirobiotic T (Polar Ionic Mode) Direct->Teico If Aqueous MP required Crown Tertiary Choice: Crownpak CR-I(+) (Acidic Mobile Phase) Direct->Crown If ZWIX fails Poly Polysaccharide Columns (IA/IC/IG) in Normal Phase DerivPath->Poly Standard NP/RP Screening

Figure 1: Strategic decision tree for


-amino acid method development.

Primary Strategy: Zwitterionic Ion-Exchange (ZWIX)

Column: Chiralpak ZWIX(+) or ZWIX(-) (3µm or 5µm) Mechanism: The stationary phase contains a fused Cinchona alkaloid-carbomer selector. It possesses both a quinuclidine anion-exchange site and a sulfonic acid cation-exchange site. This allows it to simultaneously bind the substrate's ammonium and carboxylate groups (Double Ion-Pairing).

Experimental Protocol

This method is non-aqueous but polar, using Methanol (MeOH) as the bulk solvent.

  • Mobile Phase Preparation:

    • Bulk Solvent: MeOH / Acetonitrile (MeCN) (typically 98:2 to 80:20).

    • Additives (Critical): 50 mM Formic Acid + 25 mM Diethylamine (DEA).

    • Note: The acid/base ratio controls the ionization state. A 2:1 molar ratio of acid:base usually ensures the amino acid is zwitterionic while the column sites are charged.

  • Flow Rate: 0.5 – 1.0 mL/min (for 4.6 mm ID column).

  • Temperature: 25°C (Lowering to 10°C often increases resolution).

  • Sample Diluent: Methanol with 0.1% Formic acid.

Why this works for the Target:

The 3-nitrophenyl group interacts via


-

stacking with the quinoline ring of the ZWIX selector. The

-spacing of the amino acid fits the binding pocket of the ZWIX selector exceptionally well, often yielding

.

Secondary Strategy: Macrocyclic Glycopeptide (Teicoplanin)[1]

Column: Astec Chirobiotic T / T2 Mechanism: Teicoplanin contains an "aglycone basket" that captures the amino acid. The primary amine of the analyte forms hydrogen bonds, while the carboxyl group interacts ionically.

Experimental Protocol (Polar Ionic Mode)
  • Mobile Phase: Methanol / Water (typically 70:30 to 90:10).

    • Additives: 0.1% Triethylamine (TEA) + 0.1% Acetic Acid.

    • Optimization: Vary the MeOH content. Higher MeOH (up to 100%) often increases retention and selectivity for amino acids on this phase.

  • Advantages: Compatible with Mass Spectrometry (MS) if volatile buffers are used. Robust in aqueous conditions.

Comparative Performance Guide

The following table contrasts the expected performance metrics based on structural analogs (e.g.,


-phenylalanine derivatives).
FeatureChiralpak ZWIX(+) Chirobiotic T Crownpak CR-I(+)
Separation Mode Polar Ionic (Non-aqueous)Polar Ionic / RPAcidic RP
Typical Resolution (

)
High (> 2.5) Moderate (1.5 - 2.0)High (for

-AA), Variable for

-AA
Selectivity (

)
Excellent for

-AA
GoodSpecific to primary amines
Sample Capacity HighModerateLow
Mobile Phase MeOH/MeCN + Acid/BaseMeOH/H2O + Acid/BaseHClO4 (aq) / MeOH
MS Compatibility Yes (with Formic/DEA)YesNo (Non-volatile acid often used)
Cost HighMediumMedium
Mechanistic Visualization: ZWIX Interaction

The success of the ZWIX column relies on a specific "lock-and-key" fit involving four simultaneous interactions.

ZWIXMechanism cluster_0 Stationary Phase Surface ZWIX_Quinuclidine Quinuclidine (+) (Anion Exchanger) Analyte_COO Analyte COO(-) ZWIX_Quinuclidine->Analyte_COO Ionic Interaction ZWIX_Sulfonic Sulfonic Acid (-) (Cation Exchanger) Analyte_NH3 Analyte NH3(+) ZWIX_Sulfonic->Analyte_NH3 Ionic Interaction ZWIX_Pi Quinoline Ring (Pi-Acceptor) Analyte_Nitro Nitrophenyl Group (Pi-System) ZWIX_Pi->Analyte_Nitro Pi-Pi Stacking

Figure 2: The synergistic double ion-pairing mechanism on ZWIX columns.

Troubleshooting & Optimization

If the initial screening does not yield baseline separation (


), apply these corrective actions:
  • Peak Tailing:

    • Cause: Non-specific interaction with the silica support or incomplete ionization.

    • Fix (ZWIX): Increase the base concentration (DEA) slightly, or switch to a bulkier base like TEA if steric hindrance is needed.

    • Fix (Teicoplanin): Lower the temperature to 10-15°C to rigidify the binding pocket.

  • Low Retention (

    
    ): 
    
    • Cause: Analyte is too soluble in the mobile phase.

    • Fix: Decrease the polarity. For ZWIX, increase MeCN ratio (e.g., 50:50 MeOH:MeCN). For Teicoplanin, increase the water content (if in RP mode) or switch to 100% MeOH (if in Polar Organic mode).

  • Elution Order Reversal:

    • If the (R)-enantiomer elutes first on ZWIX(+) and you need it to elute second (for impurity monitoring), simply switch to Chiralpak ZWIX(-) . The elution order will invert.

References

  • Ilisz, I., et al. (2013). Separation of amino acids and peptides on Cinchona-based zwitterionic chiral stationary phases. Journal of Chromatography A. Link

  • Sigma-Aldrich/Merck. (2020). Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers on Chirobiotic T.Link

  • Lindner, W., et al. (2010). Cinchona alkaloid-based zwitterionic chiral stationary phases applied for the separation of beta-amino acids. Journal of Chromatography A. Link

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® ZWIX(+) & ZWIX(-).Link

A Comparative Guide to the Biological Activity of Alpha- vs. Beta-3-Nitrophenyl Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Nature's Alphabet

In the landscape of medicinal chemistry and drug development, the quest for novel molecular scaffolds with enhanced therapeutic properties is perpetual. While the twenty proteinogenic alpha-amino acids form the bedrock of life, their non-natural counterparts offer a vast, explorable universe of chemical and biological diversity. Among these, N-aryl amino acids, particularly those bearing a nitro group, are of significant interest due to the unique electronic and steric properties conferred by this functional group.[1][2][3]

This guide provides an in-depth comparison of the biological activities of alpha- and beta-3-nitrophenyl amino acids. We will dissect their structural distinctions, explore the functional implications of the 3-nitro moiety, and synthesize a comparative analysis of their potential biological activities based on established principles of medicinal chemistry. This document moves beyond a simple listing of facts to explain the causality behind their divergent behaviors, offering field-proven insights for researchers designing next-generation therapeutics.

Part 1: The Isomeric Distinction and Its Structural Ramifications

The fundamental difference between alpha (α) and beta (β) amino acids lies in the position of the amine group relative to the carboxyl group. In α-amino acids, the amino group is attached to the alpha-carbon, the same carbon atom as the carboxyl group. In β-amino acids, the amino group is attached to the beta-carbon, one carbon atom away. This seemingly minor shift has profound consequences for molecular geometry, proteolytic stability, and the ability to form secondary structures.

  • Alpha (α)-3-Nitrophenyl Amino Acids: These molecules are direct structural analogs of natural aromatic amino acids like phenylalanine and tyrosine. Their backbone geometry is familiar to biological systems, allowing them to potentially interact with enzymes and receptors that recognize natural amino acids.

  • Beta (β)-3-Nitrophenyl Amino Acids: The additional carbon in the backbone of β-amino acids grants them significantly greater conformational flexibility. When incorporated into peptides, they give rise to novel secondary structures, such as helices and sheets, that are distinct from those formed by α-peptides.[4][5] Crucially, this altered backbone makes them poor substrates for proteases, leading to dramatically increased stability against enzymatic degradation in biological systems.[6][7]

G cluster_alpha Alpha (α) Amino Acid cluster_beta Beta (β) Amino Acid a_alpha α-Carbon a_cooh COOH a_alpha->a_cooh a_nh2 NH2 a_alpha->a_nh2 a_r R-Group (3-Nitrophenyl) a_alpha->a_r a_h H a_alpha->a_h b_beta β-Carbon b_nh2 NH2 b_beta->b_nh2 b_r R-Group (3-Nitrophenyl) b_beta->b_r b_h2 H b_beta->b_h2 b_alpha α-Carbon b_alpha->b_beta b_cooh COOH b_alpha->b_cooh b_h1 H b_alpha->b_h1

Part 2: The Pharmacological Driver: The 3-Nitro Group

The nitro (NO₂) group is a powerful modulator of a molecule's biological activity. Its presence on the phenyl ring at the meta (3) position has several key effects:

  • Electron-Withdrawing Nature: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring and alters the molecule's overall polarity and electronic properties. This can enhance interactions with nucleophilic sites within biological targets like protein active sites.[1]

  • Pharmacophore and Toxicophore: The NO₂ moiety can act as both a pharmacophore (a group responsible for a drug's desired biological activity) and a toxicophore (a group responsible for toxicity).[1][3] It can undergo redox reactions within cells, which can lead to cytotoxicity against microorganisms and cancer cells. This dual nature necessitates careful evaluation in drug development.[3]

  • Enhanced Binding: The electron-rich environment of the nitro group can favor interactions with specific amino acid residues in enzymes or receptors, such as threonine and glutamine, potentially leading to enhanced inhibition or binding affinity.[1]

Part 3: A Synthesis of Comparative Biological Activities

While direct head-to-head comparative studies of alpha- vs. beta-3-nitrophenyl amino acids are not extensively documented, we can synthesize a robust comparison based on the known properties of each isomer class and the influence of the nitroaryl moiety.

FeatureAlpha (α)-3-Nitrophenyl Amino AcidsBeta (β)-3-Nitrophenyl Amino AcidsRationale & Causality
Proteolytic Stability Low to Moderate: Susceptible to degradation by proteases due to mimicry of natural amino acids.High: Resistant to enzymatic degradation by proteases.[6][7]The altered backbone of β-amino acids is not recognized by the active sites of most proteases, preventing cleavage and leading to a longer biological half-life.
Structural Mimicry High: Acts as a mimic of natural aromatic amino acids (e.g., Phenylalanine).Low: Does not mimic natural α-amino acid structures; forms novel peptide secondary structures.[5]The α-isomer's structure is analogous to natural building blocks, allowing it to potentially compete for binding sites. The β-isomer introduces a fundamentally different shape, useful for creating unique molecular architectures.
Potential Applications Enzyme inhibitors, probes for active sites, building blocks for peptides with controlled modifications.Building blocks for stable β-peptides, foldamers, peptidomimetics with enhanced potency, and long-acting therapeutics.[6]The α-isomer is suited for applications where interaction with existing biological machinery is desired. The β-isomer is ideal for creating highly stable, synthetic structures with novel functions.
Pharmacological Profile Potentially faster metabolism and clearance. May act as a competitive inhibitor.Longer half-life, potentially higher systemic exposure. May exhibit non-competitive or allosteric effects due to unique binding modes.Increased stability directly translates to a longer pharmacokinetic half-life for the β-isomer. The different shapes dictate how they interact with biological targets.

Part 4: Experimental Workflows for Synthesis and Evaluation

To empirically validate the hypothesized differences, a structured experimental approach is necessary. The following protocols provide a self-validating system for synthesis, characterization, and biological screening.

A. General Synthetic Workflow

The synthesis of both isomers typically involves the introduction of the nitro group onto the phenyl ring, followed by the construction of the amino acid backbone. A common route starts from a nitrated precursor.

G start 3-Nitrobenzaldehyde (Starting Material) step1 Step 1: Condensation (e.g., Erlenmeyer-Azlactone synthesis for α-AA or Rodionov reaction for β-AA) start->step1 step2 Step 2: Reduction/Hydrolysis (Reduction of double bond and/or hydrolysis of intermediate) step1->step2 product_alpha α-3-Nitrophenyl Amino Acid step2->product_alpha α-synthesis path product_beta β-3-Nitrophenyl Amino Acid step2->product_beta β-synthesis path purify Purification (Column Chromatography, Recrystallization) product_alpha->purify product_beta->purify analyze Analysis (NMR, LC-MS, HPLC)[8] purify->analyze

B. Experimental Protocol: Antibacterial Activity Screening

The nitroaryl moiety is a known pharmacophore in antibacterial agents.[2][3] The agar well diffusion method provides a robust and standard way to compare the antibacterial efficacy of the synthesized compounds.

Objective: To determine and compare the zone of inhibition of α- and β-3-nitrophenyl amino acids against representative Gram-positive and Gram-negative bacteria.

Materials:

  • Synthesized α- and β-3-nitrophenyl amino acids

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile DMSO (solvent)

  • Standard antibiotic discs (e.g., Streptomycin, as a positive control)[2]

  • Sterile swabs, micropipettes, well borer

Step-by-Step Protocol:

  • Prepare Inoculum: Culture the bacterial strains in nutrient broth to a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Seeding: Uniformly streak the bacterial inoculum onto the surface of MHA plates using a sterile swab.

  • Prepare Test Solutions: Dissolve the α- and β-isomers in DMSO to a known concentration (e.g., 10 mg/mL).

  • Well Diffusion:

    • Aseptically bore wells (e.g., 6 mm diameter) into the seeded agar plates.

    • Add a fixed volume (e.g., 100 µL) of the test solutions for each isomer into separate wells.

    • Add 100 µL of pure DMSO to another well as a negative control.

    • Place a standard antibiotic disc on the agar as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Data Collection: Measure the diameter of the clear zone of inhibition (in mm) around each well. The experiment should be performed in triplicate for statistical validity.

C. Experimental Protocol: Proteolytic Stability Assay

Objective: To compare the stability of peptides containing α- vs. β-3-nitrophenyl amino acids in the presence of a common protease.

Materials:

  • Synthesized dipeptides (e.g., Glycyl-α-3-nitrophenylalanine and Glycyl-β-3-nitrophenylalanine)

  • Protease solution (e.g., Trypsin, Pronase) in an appropriate buffer (e.g., Tris-HCl)

  • Reaction quenching solution (e.g., Trichloroacetic acid)

  • HPLC system for analysis[8]

Step-by-Step Protocol:

  • Reaction Setup: Prepare reaction mixtures containing the dipeptide substrate at a known concentration in the reaction buffer.

  • Initiate Digestion: Add the protease solution to the reaction mixture to start the enzymatic digestion. A control reaction without the enzyme must be run in parallel.

  • Time-Course Sampling: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

  • Quench Reaction: Immediately add the quenching solution to the aliquot to stop the enzymatic reaction.

  • HPLC Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Analyze the supernatant by reverse-phase HPLC.

    • Quantify the peak area corresponding to the intact dipeptide at each time point.

  • Data Analysis: Plot the percentage of remaining intact peptide against time for both the α- and β-containing peptides. A rapid decrease in the peak area for the α-peptide compared to the stable peak area for the β-peptide will confirm the difference in proteolytic stability.

G start Prepare Peptide Solutions (α- and β-isomers) step1 Initiate Reaction: Add Protease Enzyme start->step1 step2 Incubate & Sample (Multiple Time Points) step1->step2 step3 Quench Reaction (e.g., add acid) step2->step3 step4 Analyze by HPLC (Quantify remaining peptide) step3->step4 end Compare Degradation Rates step4->end

Conclusion

The choice between an alpha- and a beta-3-nitrophenyl amino acid is not trivial; it is a strategic decision that fundamentally dictates the properties of the resulting molecule. The alpha-isomer offers a tool for probing and inhibiting existing biological systems through mimicry, while the beta-isomer provides a scaffold for building novel, highly stable structures with potentially longer-lasting therapeutic effects. The presence of the 3-nitro group further endows these molecules with potent bioactivity, making them valuable candidates for drug discovery programs, particularly in antimicrobial and anticancer research. By understanding the causal relationships between structure and function, and by employing robust experimental validation, researchers can effectively harness the unique potential of each isomer to advance the frontiers of medicinal science.

References

  • BenchChem. (n.d.). Troubleshooting guide for the synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol.
  • ChemicalBook. (n.d.). 3-Amino-4-nitrophenol synthesis.
  • Google Patents. (n.d.). CN101066929A - Process of preparing 4-amino-3-nitro phenol.
  • WuXi AppTec. (2025, September 11). Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples.
  • SciSpace. (n.d.). Synthesis of peptides by aminolysis of nitrophenyl esters.
  • Unknown. (n.d.). EXPERIMENT 2- QUALITATIVE ANALYSIS OF AMINO ACIDS AND PROTEINS.
  • Unknown. (n.d.). Lab (1): Qualitative tests of amino acids.
  • Creative Proteomics. (n.d.). Guide to Amino Acid Metabolism Analysis Workflow and Techniques.
  • Riaz, U., et al. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. Medicinal Chemistry.
  • Riaz, U., et al. (2017). Biological Applications of β-amino acids and its derivatives. ResearchGate.
  • Pires, B. R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC.
  • ResearchGate. (n.d.). Comparison between α- and β-amino acid.
  • MDPI. (2021, January 15). Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective.
  • MDPI. (2023, May 31). N-Aryl Amino Acids as Potential Antibacterial Agents.
  • ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds.

Sources

Structural Confirmation of 3-Amino-2-(3-nitrophenyl)propanoic Acid: A Comparative Guide to X-Ray Crystallography and Orthogonal Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-2-(3-nitrophenyl)propanoic acid (CAS: 1263282-75-2) is a highly functionalized


-amino acid derivative with a molecular weight of 210.19  g/mol [1]. 

-amino acids are critical building blocks in the rational design of peptidomimetics and foldamers, offering enhanced proteolytic stability and the ability to form unique secondary structures, such as 14-helices[2].

Because this molecule contains a chiral center at the C2 position and an electron-withdrawing 3-nitrophenyl group, confirming its exact three-dimensional stereochemistry and solid-state packing is essential for structure-based drug design. This guide provides a critical comparison of Single-Crystal X-Ray Diffraction (SCXRD) against orthogonal analytical modalities (NMR, LC-MS, and FT-IR), detailing the causality behind experimental choices and providing self-validating protocols for rigorous structural elucidation.

Comparative Analysis of Analytical Modalities

While multiple analytical techniques are employed in the drug discovery pipeline, they offer vastly different tiers of structural information. SCXRD remains the dominant technique for providing high-resolution atomic coordinates[3]. However, it is fundamentally a static measurement, whereas techniques like Nuclear Magnetic Resonance (NMR) spectroscopy provide critical insights into solution-state dynamics and conformational flexibility[4].

Table 1: Performance Comparison of Structural Modalities
Analytical ModalityKey Data OutputStructural SignificancePerformance Limitations
SCXRD Atomic coordinates, bond lengths/angles, Flack parameterGold Standard: Absolute stereochemistry (C2), crystal packing, intermolecular H-bonds.Requires a high-quality, well-ordered single crystal; represents a static state[5].
1D/2D NMR Chemical shifts, J-couplings, NOE cross-peaksSolution-state conformation, relative stereochemistry via Karplus equation.Lacks absolute 3D solid-state mapping; complex spectra due to conformational averaging[4].
LC-MS (ESI-TOF)


, fragmentation pattern
Confirms exact molecular weight and backbone connectivity.Provides zero 3D spatial or stereochemical data.
FT-IR Peaks at ~1530/1350 cm

(NO

), ~1700 cm

(C=O)
Confirms the presence of functional groups.No atomic resolution or molecular connectivity.

Deep Dive: Single-Crystal X-Ray Diffraction (SCXRD)

The Causality of Choice

Why is SCXRD the definitive method for this compound? While LC-MS and FT-IR confirm the identity of the functional groups, they provide zero spatial information. Solution-state NMR can infer relative stereochemistry through through-space proton interactions (NOESY), but it is limited by the conformational flexibility of the propanoic acid backbone in solution[4]. SCXRD is the only modality that unambiguously assigns the absolute configuration and maps the intricate intermolecular hydrogen-bonding network between the


-amino group, the carboxylic acid, and the nitro moieties—factors that dictate salt and cocrystal formation[6].
Protocol 1: Self-Validating SCXRD Workflow

This protocol is designed to ensure internal validation at each step, preventing the propagation of artifacts.

  • Crystallization (Vapor Diffusion/Slow Evaporation):

    • Procedure: Dissolve 10 mg of the compound in a minimal volume of methanol/water (80:20 v/v). Allow slow evaporation at 20 °C.

    • Causality: The mixed solvent system balances the solubility of the hydrophobic nitrophenyl ring and the zwitterionic amino acid backbone. Slow evaporation promotes ordered nucleation rather than amorphous precipitation.

  • Crystal Harvesting and Mounting:

    • Procedure: Select a single crystal (approx. 0.2 × 0.2 × 0.1 mm) exhibiting sharp extinction under polarized light. Mount on a MiTeGen loop with paratone oil and flash-cool to 100 K using a nitrogen cryostream.

    • Causality: Cryocooling minimizes the thermal motion of atoms (reducing atomic displacement parameters), significantly improving high-angle diffraction intensities and protecting the organic crystal from radiation damage.

  • Data Collection:

    • Procedure: Collect diffraction data using a diffractometer equipped with Cu K

      
       radiation (
      
      
      
      Å).
    • Causality: Copper radiation provides stronger anomalous scattering signals for lighter atoms (C, N, O) compared to Mo K

      
      . This is an absolute requirement for attempting absolute structure determination (calculating the Flack parameter) in the absence of heavy metals.
      
  • Structure Solution and Validation (Self-Validating Check):

    • Procedure: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on

      
       (SHELXL).
      
    • Validation: The model is only considered valid if the Goodness-of-Fit (S) is approximately 1.0, the final

      
       value is < 0.05, and the Flack parameter is near 0 with a low standard uncertainty (e.g., 
      
      
      
      ).

Orthogonal Validation: Solution-State NMR Spectroscopy

Because SCXRD only provides a static snapshot of the molecule locked in a crystal lattice[5], orthogonal validation via NMR is required to understand how the


-amino acid behaves in physiological or synthetic solutions.
Protocol 2: NMR Conformational Analysis
  • Sample Preparation:

    • Procedure: Dissolve 5 mg of the compound in 600 µL of DMSO-

      
      .
      
    • Causality: DMSO is a strongly hydrogen-bonding solvent that disrupts intermolecular interactions between the amino and carboxylic groups, preventing aggregation and yielding sharp, well-resolved resonances for the

      
      -amino protons.
      
  • Acquisition:

    • Procedure: Acquire

      
      H, 
      
      
      
      C, and 2D NOESY spectra (mixing time of 300–500 ms) on a 600 MHz spectrometer.
  • Validation (Self-Validating Check):

    • Procedure: Correlate the through-space NOE cross-peaks between the C2 methine proton and the C3 methylene protons.

    • Validation: Calculate the interproton distances from the NOE buildup rates and compare them against the dihedral angles extracted from the SCXRD solid-state model. A match confirms that the solid-state conformation is energetically accessible in solution.

Structural Elucidation Pipeline

To visualize the integration of these techniques, the following workflow illustrates the logical progression from synthesis to absolute 3D structure confirmation.

StructuralWorkflow A Synthesis & Purification 3-Amino-2-(3-nitrophenyl)propanoic acid B Primary Screening LC-MS & FT-IR A->B Assess Purity & Mass C Solution-State NMR 1D & 2D NOESY B->C Solution Conformation D Crystallization Slow Evaporation B->D Pure API F 3D Structure Confirmation Absolute Configuration C->F Dynamic Connectivity E Single-Crystal X-Ray Diffraction (SCXRD) D->E High-Quality Crystal E->F Solid-State Atomic Model

Structural elucidation workflow for 3-Amino-2-(3-nitrophenyl)propanoic acid.

Experimental Data Summary

Table 2: Representative Structural Data Outputs
ParameterModalityObserved Value / ResultInterpretation
Exact Mass LC-MS



Confirms synthesis of the target molecule[1].
H-Bonding FT-IR

cm

Indicates a strongly hydrogen-bonded carboxylic acid dimer.
Conformation 2D NOESYStrong C2-H to C3-H cross-peakSuggests a restricted rotation around the C2-C3 bond in solution.
Absolute Config. SCXRDFlack parameter =

Unambiguously confirms the (R) or (S) enantiomer without chiral derivatization.

References

Sources

Comprehensive Guide to Purity Validation Standards for 3-Amino-2-(3-nitrophenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound Identity: 3-Amino-2-(3-nitrophenyl)propanoic acid (CAS: 1263282-75-2 | MW: 210.19)

Introduction: The Criticality of Unnatural Amino Acid Validation

In the development of peptidomimetics and small-molecule therapeutics, unnatural


-amino acids like 3-Amino-2-(3-nitrophenyl)propanoic acid  are indispensable. The inclusion of the electron-withdrawing 3-nitrophenyl group at the 

-carbon (relative to the carboxylate) imparts unique steric and electronic properties, enhancing proteolytic stability and target affinity.

However, the synthesis of such highly functionalized intermediates often generates complex impurity profiles, including related structure impurities (RSIs), regioisomers, and enantiomeric contaminants. Using sub-standard batches in solid-phase peptide synthesis (SPPS) or solution-phase coupling leads to exponential yield losses and toxic byproducts. This guide provides an objective comparison of analytical modalities and establishes a self-validating protocol framework grounded in the latest ICH Q2(R2) guidelines[1][2].

The ICH Q2(R2) Analytical Framework

The recent overhaul of the ICH Q2 guidelines (effective June 2024) marks a paradigm shift toward a Quality-by-Design (QbD) approach for analytical methods[1][3]. For pharmaceutical intermediates, a single analytical technique is no longer sufficient. Validation must be a self-validating system demonstrating:

  • Specificity: The ability to unambiguously assess the analyte in the presence of synthetic byproducts[3].

  • Mass Balance: The absolute purity determined by subtracting all quantified impurities (chemical, chiral, water, and residual solvents) from 100%[4].

Logical Framework for Impurity Profiling

Impurity Target Target Compound CAS: 1263282-75-2 ChemImp Chemical Impurities (Regioisomers, Byproducts) Target->ChemImp LC-MS/MS ChiralImp Chiral Impurities (Enantiomers) Target->ChiralImp Chiral HPLC Residues Residual Solvents & Water Target->Residues GC-MS / KF MassBalance Absolute Purity (Mass Balance Equation) ChemImp->MassBalance ChiralImp->MassBalance Residues->MassBalance

Caption: Logical framework for mass balance purity determination quantifying distinct impurity classes.

Objective Comparison of Analytical Modalities

To establish the purity of 3-Amino-2-(3-nitrophenyl)propanoic acid, laboratories must choose between or combine various analytical techniques. The table below objectively compares the performance of these modalities.

Table 1: Quantitative Comparison of Purity Assessment Methods
Analytical ModalityPrimary FunctionLOD / LOQSpecificity / ResolutionAdvantagesLimitations
Achiral HPLC-UV Overall chemical purity & assay~0.05% / 0.1%High for structurally distinct RSIsCost-effective, highly reproducible[5].Cannot resolve enantiomers or identify unknown peaks.
Chiral HPLC-UV Enantiomeric Excess (ee)~0.1% / 0.5%Exceptional for D/L isomersCritical for chiral intermediates[5].Requires expensive specialized polysaccharide columns.
LC-MS/MS (ESI) Impurity identification & trace analysis1–10 picomolesUltra-high (mass-to-charge ratio)Identifies unknown byproducts via fragmentation[6][7].Matrix effects can cause ion suppression; expensive.
qNMR Absolute mass balance~0.5% / 1.0%Moderate (relies on distinct proton shifts)Requires no identical reference standard[4].Lower sensitivity for trace impurities (<0.5%).

Self-Validating Experimental Protocols

To ensure Trustworthiness and Experience-driven results, the following protocols are designed with built-in causality. Every reagent choice serves a specific mechanistic purpose.

Protocol A: Achiral HPLC-UV for Chemical Purity

Causality Check: 3-Amino-2-(3-nitrophenyl)propanoic acid contains both a basic amine and an acidic carboxylate. Using 0.1% Trifluoroacetic acid (TFA) as an ion-pairing agent suppresses the ionization of the carboxylate and pairs with the amine, preventing severe peak tailing on the silica-based stationary phase[5].

Step-by-Step Methodology:

  • System Preparation: Equip a standard HPLC system with a UV/Vis or PDA detector.

  • Column Selection: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)[5].

  • Mobile Phase Preparation:

    • Phase A: 0.1% (v/v) TFA in LC-MS grade Water.

    • Phase B: 0.1% (v/v) TFA in LC-MS grade Acetonitrile.

  • Gradient Elution: Program a gradient of 5% to 80% Phase B over 25 minutes to ensure elution of both polar degradants and non-polar unreacted starting materials[7].

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min; maintain column oven at 30°C.

  • Sample Preparation: Dissolve 1.0 mg of the sample in 1 mL of 50:50 Phase A/B. Filter through a 0.22 µm PTFE syringe filter.

  • Detection: Monitor at 210 nm (amide/carbonyl absorption) and 265 nm (nitrophenyl chromophore)[5][7].

  • System Suitability: Inject a blank (diluent) to confirm no baseline interference, followed by a reference standard to verify theoretical plate count (>2000) and tailing factor (<1.5).

Protocol B: Chiral HPLC for Enantiomeric Excess (ee)

Causality Check: Because biological targets are stereospecific, the presence of the incorrect enantiomer can completely negate therapeutic efficacy. Chiral stationary phases (CSPs) utilize steric interactions and hydrogen bonding to separate transient diastereomeric complexes.

Step-by-Step Methodology:

  • Column Selection: Amylose or cellulose-based chiral stationary phase (e.g., Chiralpak AD-H or equivalent)[5].

  • Mobile Phase: Isocratic elution using Hexane:Isopropanol (80:20) containing 0.1% TFA. Note: TFA is critical here to keep the amino acid in a neutral/ion-paired state, allowing interaction with the chiral grooves.

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 265 nm.

  • Validation: Spike the sample with 1% of the opposite enantiomer standard to prove baseline resolution (

    
    ).
    
Protocol C: LC-MS/MS for Trace Impurity Identification

Step-by-Step Methodology:

  • Instrumentation: HPLC coupled to an ESI-QTOF or Q-Exactive mass spectrometer[7].

  • Mobile Phase: Substitute TFA with 0.1% Formic Acid (FA). Causality: TFA causes severe ion suppression in MS; FA provides necessary acidity while maintaining high ionization efficiency[5][7].

  • Ionization: Positive Electrospray Ionization (ESI+). Look for the

    
     peak at 
    
    
    
    .
  • Scan Range:

    
     100 to 800.
    

Experimental Data: Product Grade Comparison

The following table summarizes typical validation data comparing a standard commercial grade of 3-Amino-2-(3-nitrophenyl)propanoic acid against an ICH Q2(R2) validated ultra-pure grade.

Table 2: Purity Assessment Data (Commercial vs. Validated Grade)
Analytical ParameterTest MethodStandard Commercial GradeValidated Ultra-Pure Grade
Chemical Purity Achiral HPLC (265 nm)96.5%

99.5%
Enantiomeric Excess Chiral HPLC92.0% ee

99.8% ee
Major Impurity LC-MS/MS2.1% (Des-nitro byproduct)< 0.1%
Water Content Karl Fischer Titration1.5%< 0.2%
Mass Balance Purity Calculated[4]93.1% 99.2%

Validation Workflow Visualization

To ensure compliance with global regulatory standards, laboratories should adopt the following lifecycle approach to analytical validation.

G cluster_0 ICH Q2(R2) Validation Workflow Start Raw Sample: 3-Amino-2-(3-nitrophenyl)propanoic acid HPLC HPLC-UV (Chemical & Chiral Purity) Start->HPLC LCMS LC-MS/MS (Impurity Identification) Start->LCMS qNMR qNMR / KF (Absolute Mass Balance) Start->qNMR Specificity Specificity & Linearity HPLC->Specificity Sensitivity LOD & LOQ Determination LCMS->Sensitivity Accuracy Precision & Accuracy qNMR->Accuracy Validation Validated Purity Profile (Cleared for Peptide Synthesis) Specificity->Validation Sensitivity->Validation Accuracy->Validation

Caption: ICH Q2(R2) multi-modal analytical validation workflow for unnatural amino acid purity assessment.

Conclusion

Validating the purity of complex intermediates like 3-Amino-2-(3-nitrophenyl)propanoic acid requires moving beyond simple area-percent HPLC reporting. By integrating achiral/chiral HPLC, LC-MS/MS, and mass balance calculations, researchers can construct a self-validating analytical profile that complies with ICH Q2(R2) standards. This rigorous approach prevents downstream failures in peptide synthesis and ensures the integrity of preclinical drug development data.

References

  • QbD Group . ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. Retrieved from:[Link]

  • IntuitionLabs . ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from: [Link]

  • International Council for Harmonisation (ICH) . Validation of Analytical Procedures Q2(R2). Retrieved from: [Link]

  • ResearchGate . Determination of purity values of amino acid reference materials by mass balance method. Retrieved from:[Link]

  • National Institutes of Health (PMC) . A Practical Method for Amino Acid Analysis by LC-MS. Retrieved from: [Link]

Sources

Chromatographic retention times of 3-Amino-2-(3-nitrophenyl)propanoic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Chromatographic Profiling of 3-Amino-2-(3-nitrophenyl)propanoic Acid

Executive Summary

This technical guide provides a comparative analysis of chromatographic strategies for 3-Amino-2-(3-nitrophenyl)propanoic acid (also known as 3-nitro-β-phenylalanine). As a non-proteinogenic β-amino acid, this compound presents unique separation challenges due to its zwitterionic nature, the presence of a nitro-aromatic moiety, and the potential for regioisomeric impurities (2-nitro and 4-nitro isomers).

This guide contrasts three distinct analytical workflows: Reverse-Phase (RP-HPLC) for regioisomer purity, Direct Chiral Chromatography (CSP) for enantiomeric excess, and Marfey’s Derivatization for high-sensitivity stereochemical analysis.

Product Profile & Physicochemical Properties

Understanding the analyte's properties is the first step in method development.

PropertyDescriptionChromatographic Implication
Compound Name 3-Amino-2-(3-nitrophenyl)propanoic acidTarget Analyte (Meta-isomer)
CAS Number 169530-97-6 (R-isomer)Reference standard identification
Structure β-Amino acid backbone with 3-nitrophenyl side chainAmphoteric; retention depends heavily on pH
pKa Values ~3.5 (COOH), ~9.0 (NH2)Buffer Rule: Operate at pH < 2.5 or pH > 10 for single species, or use ion-pairing
UV Absorbance

~215 nm (peptide bond/COOH), ~270 nm (Nitro)
Dual-wavelength monitoring allows specificity

Comparative Methodologies

Method A: Achiral Purity & Regioisomer Separation (RP-HPLC)

Objective: Separate the target 3-nitro (meta) isomer from potential 2-nitro (ortho) and 4-nitro (para) synthetic impurities.

  • Stationary Phase: C18 (Octadecylsilane), End-capped.

  • Mechanism: Hydrophobic interaction driven by the aromatic ring.

  • Critical Parameter: The elution order of nitro-aromatics on C18 is governed by the "Ortho Effect" (steric hindrance/intramolecular H-bonding) and planarity.

Representative Performance Data: Note: Data derived from standard nitro-phenylalanine derivative behaviors.

IsomerPredicted Relative Retention (

)
Elution OrderMechanism
2-Nitro (Ortho) 0.85 (Fastest)1Intramolecular H-bonding reduces polarity; steric bulk reduces surface contact.
3-Nitro (Meta) 1.00 (Reference) 2 Target Analyte.[1] Intermediate hydrophobicity.
4-Nitro (Para) 1.15 (Slowest)3Planar structure maximizes

-interaction with C18 chains.

Protocol:

  • Mobile Phase A: 0.1% TFA in Water (pH ~2.0 to protonate COOH).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 40% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 270 nm (Specific to Nitro group, reduces background).

Method B: Direct Enantiomeric Resolution (Chiral HPLC)

Objective: Determine Enantiomeric Excess (% ee) without derivatization. Best-in-Class Option: Macrocyclic Glycopeptide Phases (Teicoplanin).

  • Stationary Phase: Chirobiotic T (Teicoplanin bonded).

  • Why this works: Teicoplanin contains "baskets" that specifically recognize amino acid zwitterions and aromatic groups via

    
    -
    
    
    
    interactions and hydrogen bonding.

Experimental Conditions:

  • Mode: Polar Ionic Mode (PIM).

  • Mobile Phase: Methanol:Acetic Acid:Triethylamine (100:0.1:0.1, v/v/v).

  • Advantage: Fast equilibration, high solubility for polar amino acids.

Performance Metrics:

Parameter Value Interpretation

| Selectivity (


)  | 1.2 – 1.5 | Sufficient thermodynamic difference for separation. |
| Resolution (

)
| > 2.0 | Baseline separation typically achieved. | | Elution Order | D-isomer usually elutes before L-isomer (verify with standards). |
Method C: High-Sensitivity Derivatization (Marfey's Method)

Objective: Analyze trace amounts or confirm chirality using standard C18 columns. Reagent: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA / Marfey's Reagent).[2]

Mechanism: FDAA reacts with the amino group to form diastereomers. Since the reagent is chiral (L-form), the resulting L-L and L-D diastereomers have different physical properties (hydrophobicity) and can be separated on an achiral C18 column.

Workflow Diagram:

MarfeysMethod Sample Sample (Racemic Amino Acid) Reaction Derivatization (40°C, 1h, pH 8) Sample->Reaction FDAA Marfey's Reagent (FDAA) FDAA->Reaction Quench Quench (Add HCl) Reaction->Quench HPLC C18 HPLC Analysis (Separation of Diastereomers) Quench->HPLC Result1 Peak 1: L-DAA-D-AA (More Hydrophobic) HPLC->Result1 Elution Result2 Peak 2: L-DAA-L-AA (Less Hydrophobic) HPLC->Result2 Elution

Caption: Workflow for FDAA derivatization converting enantiomers into separable diastereomers.

Protocol:

  • Mix: 50 µL Sample (50 mM) + 100 µL FDAA (1% in Acetone) + 20 µL NaHCO3 (1M).

  • Incubate: 40°C for 1 hour.

  • Stop: Add 20 µL 1M HCl.

  • Inject: 10 µL onto C18 column.

  • Elution: Gradient of Acetonitrile/Water (0.1% TFA). The hydrophobic D-isomer derivative typically elutes after the L-isomer derivative for this class of compounds.

Detailed Experimental Protocols

Protocol 1: Regioisomer Purity Check (RP-HPLC)

Use this to ensure your "3-nitro" sample is not contaminated with "2-nitro" or "4-nitro" byproducts from nitration.

  • Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Water:Acetonitrile.

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Phosphoric Acid (H3PO4).

  • Mobile Phase B: Acetonitrile.

  • Gradient Table:

    • 0 min: 10% B

    • 15 min: 35% B

    • 20 min: 90% B (Wash)

    • 25 min: 10% B (Re-equilibrate)

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C.

  • Detection: UV 254 nm (Aromatic) and 210 nm (Amide/Carboxyl).

Protocol 2: Direct Chiral Separation (Teicoplanin)

Use this for determining Optical Purity (% ee).

  • Column: Supelco Chirobiotic T (250 x 4.6 mm, 5 µm).

  • Mobile Phase: Methanol (HPLC Grade) + 0.2% Triethylamine + 0.2% Acetic Acid.

    • Note: The acid/base ratio controls the ionization of the zwitterion. Adjusting the ratio to 0.4% Acid / 0.2% Base can decrease retention if peaks are too broad.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C (Room Temp).

  • Expected Retention:

    • Enantiomer 1: ~8-10 mins.

    • Enantiomer 2: ~12-15 mins.

References

  • Armstrong, D. W., et al. (1994). "Macrocyclic antibiotic-based chiral stationary phases for high-performance liquid chromatography." Analytical Chemistry. Link - Foundational text on Teicoplanin columns for amino acid separation.

  • Bhushan, R., & Kumar, V. (2008). "Chromatographic separation of enantiomers of non-protein α-amino acids after derivatization with Marfey's reagent." Biomedical Chromatography. Link - Protocol for FDAA derivatization.

  • BenchChem. "HPLC Separation of Nitrophenol Isomers." Technical Support Center. Link - Source for elution order of nitro-aromatic regioisomers.

  • Sigma-Aldrich (Merck). "Chirobiotic Handbook: A Guide to Using Macrocyclic Glycopeptide Bonded Phases." Link - Specific conditions for beta-amino acids.

  • PubChem. "Compound Summary: (R)-2-Amino-3-(3-nitrophenyl)propanoic acid." National Library of Medicine. Link - Physicochemical property verification.

Sources

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